Laurycolactone A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,5S,9S,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5,8-9,12-15,21H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYBZQLVYRBSPT-ZICNYRAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC4=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC4=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234898 | |
| Record name | Laurycolactone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85643-76-1 | |
| Record name | Laurycolactone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laurycolactone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Laurycolactone A: A Technical Guide to its Discovery, Isolation, and Characterization from Eurycoma longifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laurycolactone A, a C18 quassinoid, was first isolated from the roots of the Southeast Asian medicinal plant Eurycoma longifolia Jack. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for extraction and purification and presents its known physicochemical and spectral data. While research on the specific biological activities of this compound is limited, this guide also touches upon the broader pharmacological context of quassinoids from Eurycoma longifolia.
Discovery and Structural Elucidation
This compound was first reported in 1982 by Nguyen-Ngoc-Suong and colleagues.[1] It was identified as a new quassinoid with a C18 basic skeleton, isolated from a Vietnamese variety of Eurycoma longifolia.[1] The structure of this compound was established through spectral analysis and ultimately confirmed by single-crystal X-ray diffraction analysis.[1]
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂O₅ | [1] |
| Molecular Weight | 318.36 g/mol | [1] |
| Type of Compound | C18 Quassinoid | [1] |
| Source | Eurycoma longifolia Jack (roots) | [1] |
| Appearance | - | - |
| Melting Point | - | - |
| Optical Rotation | - | - |
Note: Specific data on appearance, melting point, and optical rotation for this compound were not detailed in the initial discovery publication.
Experimental Protocols
Extraction and Isolation of Quassinoids from Eurycoma longifolia
The general procedure for the isolation of quassinoids, including this compound, from the roots of Eurycoma longifolia involves a multi-step process of extraction and chromatographic separation.
Protocol 1: General Extraction and Fractionation
-
Drying and Pulverization: The roots of Eurycoma longifolia are air-dried and then finely powdered to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered root material is exhaustively extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure maximum extraction of secondary metabolites.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with quassinoids typically concentrating in the ethyl acetate and n-butanol fractions.
Purification of this compound
While the original publication by Nguyen-Ngoc-Suong et al. (1982) does not provide a detailed chromatographic protocol for the isolation of this compound, it is mentioned that it was purified from the "mother liquors" of another compound, suggesting a fractional crystallization or chromatographic separation.[1] A general workflow for the purification of quassinoids is presented below.
Protocol 2: Chromatographic Purification
-
Column Chromatography: The ethyl acetate or n-butanol fraction is subjected to column chromatography on silica gel.
-
Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.
-
Further Purification: Fractions containing the target compound, this compound, are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound.
Diagram 1: General Isolation Workflow for this compound
Caption: A generalized workflow for the isolation and purification of this compound.
Structural Data
The structure of this compound was determined using spectroscopic methods and confirmed by X-ray crystallography.[1] While the original publication provides limited directly accessible spectral data for this compound, it does offer 13C-NMR data for the co-isolated Laurycolactone B, which shares the same C18 quassinoid skeleton.
Table 2: 13C-NMR Spectral Data of Laurycolactone B in CDCl₃
| Carbon No. | Chemical Shift (δ) |
| 1 | 48.2 |
| 2 | 35.8 |
| 3 | 208.1 |
| 4 | 48.9 |
| 5 | 165.0 |
| 6 | 126.9 |
| 7 | 198.9 |
| 8 | 50.1 |
| 9 | 45.3 |
| 10 | 41.8 |
| 11 | 79.1 |
| 12 | 87.1 |
| 13 | 47.5 |
| 14 | 72.9 |
| 15 | 170.9 |
| 16 | 21.3 |
| 17 | 10.9 |
| 18 | 9.8 |
Source: Nguyen-Ngoc-Suong et al., 1982.[1] Note: This data is for Laurycolactone B, a closely related compound.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research on the specific biological activities of this compound. While numerous studies have investigated the pharmacological properties of other quassinoids from Eurycoma longifolia, such as eurycomanone, which has demonstrated cytotoxic, antimalarial, and anti-inflammatory effects, this compound has not been the subject of similar in-depth investigations.
One study that evaluated the NF-κB inhibitory activity of various compounds from Eurycoma longifolia reported that C18-type quassinoids were inactive at the tested concentration. As this compound is a C18 quassinoid, this suggests it may not be a potent inhibitor of this particular inflammatory pathway. However, further studies are required to confirm this and to explore other potential biological targets.
Given the lack of specific data for this compound, a signaling pathway diagram cannot be constructed at this time. Future research is needed to elucidate the pharmacological profile of this compound.
Conclusion and Future Directions
For drug development professionals and researchers, this compound represents an understudied natural product with potential for discovery. Future research should focus on:
-
Developing and publishing a standardized, high-yield protocol for the isolation of this compound.
-
Conducting comprehensive screening of this compound for a range of biological activities, including cytotoxic, anti-inflammatory, antiviral, and antiparasitic effects.
-
If activity is identified, subsequent studies should aim to elucidate the mechanism of action, including the identification of molecular targets and signaling pathways.
Such research will be crucial in determining whether this compound holds therapeutic potential and warrants further investigation as a lead compound in drug discovery programs.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Laurycolactone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurycolactone A is a naturally occurring C18 quassinoid, a class of degraded triterpenoid compounds, isolated from the roots of Eurycoma longifolia Jack, a plant native to Southeast Asia.[1] Quassinoids are known for their bitter taste and a wide range of biological activities, including anti-inflammatory, antimalarial, and cytotoxic properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It also details the experimental protocols for its isolation and structural elucidation and explores its potential biological significance based on the activities of related compounds.
Chemical Structure and Stereochemistry
This compound is a tetracyclic compound with the molecular formula C₁₈H₂₂O₅.[] Its systematic IUPAC name is (1S,2R,5S,9S,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.0²,¹⁰.0⁵,⁹]pentadec-6-ene-3,8,14-trione.[] The structure of this compound was established through spectral methods and unequivocally confirmed by single-crystal X-ray diffraction analysis.[1][5]
The molecule possesses a complex and rigid tetracyclic framework incorporating a γ-lactone ring. Key structural features include a cross-conjugated dienone system and multiple stereocenters, which dictate its three-dimensional conformation and, consequently, its biological activity.
Stereochemical Configuration:
The absolute stereochemistry of this compound has been determined as follows:
-
1S
-
2R
-
5S
-
9S
-
10S
-
11R
-
12R
-
15R
This specific arrangement of chiral centers is crucial for its interaction with biological targets.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. Due to the limited availability of published ¹H and ¹³C NMR data specifically for this compound, the data for the closely related co-isolated compound, Laurycolactone B, is provided for reference.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Laurycolactone B | Source |
| Molecular Formula | C₁₈H₂₂O₅ | C₁₈H₂₀O₅ | [] |
| Molecular Weight | 318.37 g/mol | 316.35 g/mol | [] |
| Melting Point | Not Reported | 228-230 °C | [5] |
| Specific Rotation ([α]D) | Not Reported | +92.6° (c 0.364, CHCl₃) | [5] |
Table 2: ¹³C NMR Spectroscopic Data for Laurycolactone B (Reference for this compound)
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 48.2 |
| 2 | 49.0 |
| 3 | 208.1 |
| 4 | 45.6 |
| 5 | 137.9 |
| 6 | 126.8 |
| 7 | 199.1 |
| 8 | 158.5 |
| 9 | 53.4 |
| 10 | 42.1 |
| 11 | 79.7 |
| 12 | 84.5 |
| 13 | 42.9 |
| 14 | 70.8 |
| 15 | 170.2 |
| 16 (C-CH₃) | 10.7 |
| 17 (C-CH₃) | 22.8 |
| 18 (C-CH₃) | 29.7 |
Experimental Protocols
Isolation of this compound
The following is a representative protocol for the isolation of this compound from the dried, ground roots of Eurycoma longifolia, based on established methods for quassinoid extraction.[2][6]
Diagram 1: General Workflow for Isolation of this compound
References
- 1. The mTOR Signalling Pathway in Cancer and the Potential mTOR Inhibitory Activities of Natural Phytochemicals [journal.waocp.org]
- 2. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
The Laurycolactone A Biosynthesis Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurycolactone A is a C18 quassinoid, a class of highly modified and degraded triterpenoids known for their significant biological activities. Found in plants of the Simaroubaceae family, particularly Eurycoma longifolia, these compounds have garnered interest for their potential therapeutic applications. Quassinoids are characterized by their complex, oxygen-rich structures, which arise from extensive oxidative modification and skeletal rearrangement of a triterpenoid precursor. This guide provides a detailed overview of the proposed biosynthetic pathway of this compound, integrating established knowledge of early-stage quassinoid biosynthesis with a hypothetical framework for the later, tailoring steps. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug development.
The Triterpenoid Origin of Quassinoids
Contrary to earlier hypotheses that might have suggested a sesquiterpenoid origin based on the final carbon count of some lactones, it is now understood that quassinoids are derived from the C30 triterpenoid pathway. The biosynthesis begins with the cyclization of 2,3-oxidosqualene. Recent studies on the biosynthesis of quassinoids in Ailanthus altissima have elucidated the initial committed steps, which are shared with the biosynthesis of limonoids, another class of modified triterpenoids[1][2].
Upstream Isoprenoid Biosynthesis
The universal precursors for all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via two primary pathways in plants: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids[3]. These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). The head-to-head condensation of two FPP molecules yields squalene (C30), which is subsequently epoxidized to 2,3-oxidosqualene by squalene epoxidase[3].
References
- 1. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Scant Presence of Laurycolactone A in Eurycoma longifolia: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the natural abundance of Laurycolactone A, a C18-type quassinoid, in extracts of the medicinal plant Eurycoma longifolia, commonly known as Tongkat Ali. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of quantitative data, experimental methodologies, and relevant biological activities.
Executive Summary
Eurycoma longifolia is a rich source of various bioactive compounds, with quassinoids being a major class of interest for their potential therapeutic properties. Among these, this compound has been identified as a constituent. However, quantitative analysis reveals that its natural abundance in commercial Eurycoma longifolia products is often below the limit of detection. This guide summarizes the available data on this compound concentration, details the analytical methods for its quantification, and explores its limited known biological activity, providing a crucial resource for researchers investigating the phytochemical landscape of this important medicinal plant.
Quantitative Analysis of this compound
Comprehensive analysis of commercial Eurycoma longifolia products has been undertaken to quantify the concentration of key quassinoids, including this compound. A validated High-Performance Liquid Chromatography with Diode-Array Detection and Evaporative Light Scattering Detection (HPLC-DAD/ELSD) method was developed for the simultaneous quantification of this compound, longilactone, and the major quassinoid, eurycomanone.[1][2]
The analysis of eight commercially available Eurycoma longifolia products revealed that only five contained detectable levels of compounds from the plant.[1][2] While these five products showed varying concentrations of eurycomanone, the presence and quantity of this compound were notably scarce. In the products where E. longifolia constituents were detected, the concentration of this compound was below the limit of quantification.
Table 1: Quantitative Analysis of Quassinoids in Commercial Eurycoma longifolia Products
| Compound | Concentration Range in Products with Detectable E. longifolia |
| Eurycomanone | 0.22 ± 0.002 mg/capsule to 1.84 ± 0.08 mg/capsule |
| This compound | Below Limit of Quantification |
| Longilactone | Not specified in abstract |
Data sourced from Mutschlechner et al., 2018.[1][2]
Experimental Protocols
A detailed experimental protocol for the extraction and quantification of this compound is crucial for reproducible research. The following methodology is based on the validated HPLC-DAD/ELSD method.
Sample Preparation: Pressurized Liquid Extraction (PLE)
A robust extraction method is essential to ensure the comprehensive recovery of phytoconstituents.
-
Plant Material: Dried and ground roots of Eurycoma longifolia.
-
Extraction System: Accelerated Solvent Extractor (ASE).
-
Extraction Cells: Accurately weigh 2 g of the ground plant material into extraction cells.
-
Extraction Solvent: Deionized water.
-
Procedure: Close the sample cells and place them in the ASE system for extraction with water.
Quantification: High-Performance Liquid Chromatography (HPLC-DAD/ELSD)
The aqueous extracts obtained from PLE are then analyzed using a validated HPLC method for the quantification of this compound.
-
HPLC System: Equipped with a Diode-Array Detector (DAD) and an Evaporative Light Scattering Detector (ELSD).
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water.
-
Detection:
-
DAD: For detection of chromophoric compounds like eurycomanone.
-
ELSD: For the detection of non-chromophoric or weakly chromophoric compounds, which can be advantageous for some quassinoids.
-
-
Validation: The method should be fully validated according to ICH guidelines for linearity, precision (inter-day and intra-day), and recovery. The reported validated method demonstrated a linearity over a range of 0.05 to 1.0 mg/ml with a regression coefficient (R²) not lower than 0.9969, an inter-day and intra-day precision (relative standard deviation) of <2.9%, and a recovery ranging from -3.3% to +6.03%.[2]
Biological Activity and Signaling Pathways
The biological activities of many quassinoids from Eurycoma longifolia have been a subject of intense research. However, specific data on this compound is limited.
NF-κB Inhibition
The transcription factor NF-κB is a key regulator of inflammatory responses, and its inhibition is a target for anti-inflammatory drug development. A study investigating the NF-κB inhibitory effects of compounds from Eurycoma longifolia found that while C19 and C20-type quassinoids were potent inhibitors, the C18-type quassinoids, which include This compound, did not show any inhibitory activity .
Other Potential Activities
While direct evidence for other biological activities of this compound is scarce, the broader class of lactones is known to exhibit a wide range of pharmacological effects, including antiproliferative, antiviral, and antiplasmodial activities. Further research is warranted to specifically investigate the potential therapeutic properties of this compound in these and other areas.
Conclusion
This technical guide consolidates the current knowledge on the natural abundance of this compound in Eurycoma longifolia extracts. The available quantitative data indicates that this compound is present at very low to undetectable levels in commercially available products, in stark contrast to other major quassinoids like eurycomanone. The detailed experimental protocols provided herein offer a standardized approach for the extraction and quantification of this compound, facilitating further research. While this compound does not appear to inhibit the NF-κB signaling pathway, its other potential biological activities remain largely unexplored. Future investigations are necessary to fully elucidate the pharmacological profile of this compound and its potential contribution, if any, to the overall therapeutic effects of Eurycoma longifolia.
References
Spectroscopic Profile of Laurycolactone A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurycolactone A is a C18-quassinoid natural product isolated from the roots of Eurycoma longifolia, a plant native to Southeast Asia renowned for its traditional medicinal uses. The structural elucidation of this compound was first reported in 1982, where its complex polycyclic architecture was established through spectroscopic methods and confirmed by X-ray crystallography. This technical guide provides a summary of the available spectroscopic information for this compound, intended to serve as a reference for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure
Molecular Formula: C₁₈H₂₂O₅ Molecular Weight: 318.4 g/mol
The structure of this compound is characterized by a highly oxygenated and sterically congested tetracyclic core, which is typical of quassinoid-type diterpenes.
Spectroscopic Data Summary
Comprehensive, quantitative NMR and MS data for this compound are contained within the original 1982 publication in Tetrahedron Letters. Unfortunately, this data is not available in publicly accessible databases. The tables below are structured to accommodate the expected data types based on the analysis of similar quassinoid compounds.
Table 1: ¹H NMR Data (Solvent information not available)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in accessible literature |
Table 2: ¹³C NMR Data (Solvent information not available)
| Position | Chemical Shift (δ, ppm) |
| Data not available in accessible literature |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| Data not available |
Experimental Protocols
Detailed experimental protocols for the isolation and spectroscopic analysis of this compound are described in the primary literature. While the specifics are not available, a general workflow for the characterization of a novel natural product like this compound is outlined below.
General Experimental Workflow for Natural Product Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product from a plant source.
Caption: Generalized workflow for the isolation and structural elucidation of this compound.
Conclusion
This compound remains an important member of the C18-quassinoid family of natural products. While its initial structural characterization was thoroughly performed, the detailed spectroscopic data is not widely disseminated. For researchers requiring the specific quantitative NMR and MS data, consultation of the original 1982 publication by Nguyen-Ngoc-Suong et al. in Tetrahedron Letters is essential. This guide provides a foundational overview for professionals in the fields of natural products and drug discovery.
Laurycolactone A: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laurycolactone A, a quassinoid diterpenoid, presents potential for further investigation in drug discovery and development. A comprehensive understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is paramount for advancing preclinical and formulation studies. This technical guide outlines the known qualitative solubility of this compound and provides a framework of established experimental protocols for quantitatively determining its solubility and characterizing its stability profile. Due to the current absence of specific quantitative data and defined signaling pathways for this compound in publicly accessible literature, this guide focuses on established methodologies applicable to natural products of this class.
Solubility Profile of this compound
Currently, detailed quantitative solubility data for this compound in a range of solvents and temperatures is not extensively documented in scientific literature. However, qualitative information indicates its general solubility in several common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
Note: "Soluble" is a qualitative term. Quantitative determination is essential for formulation development.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The universally accepted shake-flask method is recommended for determining the equilibrium solubility of this compound. This method involves equilibrating an excess amount of the solid compound in a solvent of interest over a specified period and then quantifying the concentration of the dissolved compound in the supernatant.
Materials
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, propylene glycol, etc.)
-
Volumetric flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solids. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid microparticles, filter the aliquot through a syringe filter.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. Quantify the concentration of this compound using a stability-indicating HPLC method.
-
Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
References
The Biological Potential of C18 Quassinoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quassinoids, a class of highly oxygenated triterpenoid lactones primarily isolated from the Simaroubaceae family of plants, have garnered significant attention in the scientific community for their diverse and potent biological activities. These natural products are structurally classified based on their carbon skeletons, with C18 quassinoids representing a significant subgroup. This technical guide focuses on the potential biological activities of C18 quassinoids, with a particular emphasis on compounds like Laurycolactone A. While specific data on this compound is limited in publicly available literature, this guide consolidates the existing knowledge on related C18 and other relevant quassinoids to provide a comprehensive overview of their therapeutic potential. The primary biological activities explored herein include anticancer, anti-inflammatory, antiviral, and antimalarial properties.
Data Presentation: Quantitative Biological Activities
The following tables summarize the quantitative data available for various quassinoids, providing a comparative overview of their potency across different biological assays.
Table 1: Anticancer Activity of Quassinoids (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Eurycomalactone (C19) | Colon 26-L5 (murine carcinoma) | 0.70 | [1] |
| Eurycomalactone (C19) | B16-BL6 (murine melanoma) | 0.59 | [1] |
| Eurycomalactone (C19) | LLC (murine Lewis lung carcinoma) | 0.78 | [1] |
| Eurycomalactone (C19) | A549 (human lung adenocarcinoma) | 0.73 | [1] |
| Pasakbumin B (C20) | K562 (human leukemia) | 2.90 | [2] |
| 13α(21)-epoxyeurycomanone (C20) | HL-60 (human leukemia) | 8.20 | [2] |
| Brujavanol A (C20) | KB (human oral cavity cancer) | 1.30 µg/mL | [3] |
| Brujavanol B (C20) | KB (human oral cavity cancer) | 2.36 µg/mL | [3] |
| Methoxyjavanicin B derivative (C20) | A549, MCF7, HeLa | 48.6 - 65.9 | [4] |
Table 2: Anti-inflammatory Activity of Quassinoids (IC50 values in µM)
| Compound | Assay | IC50 (µM) | Reference(s) |
| Eurycomalactone (C19) | NF-κB Inhibition (TNF-α-stimulated HEK-293 cells) | 0.5 | [5] |
| C18-type quassinoids | NF-κB Inhibition (TNF-α-stimulated HEK-293 cells) | Inactive at 30 µM | [6] |
| Lauric Acid | Protein Denaturation Inhibition | 44.78 µg/mL | [7] |
| Lauric Acid | Proteinase Inhibition | 35.5 µg/mL | [7] |
Table 3: Antiviral Activity of Quassinoids (EC50 values in µM)
| Compound | Virus | Cell Line | EC50 (µM) | Reference(s) |
| Toona sinensis leaf extract | SARS-CoV | 30 - 40 µg/mL | [8] | |
| Diosgenin | HCV | 3.8 | [9] | |
| 6-chloro-3-Methoxyflavone-4′-carboxylic acid | HRV-1B | HeLa | 3.82 | [10] |
| 6-chloro-4′-oxazolinyl flavonoids | HRV-1B | HeLa | 5.161 | [10] |
| 6-Chloro-3-methoxy-4′-oxazolinyl flavone | HRV-1B | HeLa | 4.47 | [10] |
Table 4: Antimalarial Activity of Quassinoids (IC50 values in µM)
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference(s) |
| Bruceine D derivative | K1 (chloroquine-resistant) | 1.41 | [1] |
| Bruceine H derivative | K1 (chloroquine-resistant) | 1.06 | [1] |
| Simalikalactone E | Chloroquine-sensitive/resistant | 0.024 - 0.068 | [11] |
| Quassinoid from Brucea javanica | K1 (chloroquine-resistant) | 0.58 µg/mL | [3] |
| Various Quassinoids from Brucea javanica | K1 (chloroquine-resistant) | 0.0008 - 0.046 µg/mL | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well microplate
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (C18 quassinoids) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
Materials:
-
HEK-293 cells stably transfected with an NF-κB-luciferase reporter construct
-
96-well white, clear-bottom tissue culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at a density of 5x10⁴ cells/well and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the C18 quassinoids for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates.
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay or a co-transfected control reporter). Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control. Determine the IC₅₀ value from the dose-response curve.
Antiviral Assay: Plaque Reduction Assay
This assay determines the ability of a compound to inhibit the cytopathic effect of a virus, measured by the reduction in the number of viral plaques.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
6- or 12-well tissue culture plates
-
Culture medium and overlay medium (containing e.g., carboxymethylcellulose or agarose)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed the host cells into plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known concentration of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the overlay medium containing different concentrations of the C18 quassinoid.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value, the concentration that reduces the number of plaques by 50%, is determined from the dose-response curve.
Antimalarial Assay: SYBR Green I-based Fluorescence Assay
This assay measures the proliferation of Plasmodium falciparum by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI 1640 with AlbuMAX II, hypoxanthine)
-
96-well black, clear-bottom microplates
-
Lysis buffer (containing saponin, Triton X-100, and EDTA)
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader
Procedure:
-
Assay Plate Preparation: Add serial dilutions of the C18 quassinoids to the wells of a 96-well plate.
-
Parasite Culture Addition: Add the synchronized parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well. Include parasite-free red blood cells as a background control and untreated parasite cultures as a positive control.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Cell Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of parasite growth inhibition relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Quassinoids have been reported to modulate several key signaling pathways involved in the pathogenesis of cancer, inflammation, and other diseases. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Hypoxia-Inducible Factor-1α (HIF-1α) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Some quassinoids have been shown to inhibit NF-κB activation. The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the translocation of the active NF-κB dimer to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes. While some studies have shown C19 and C20 quassinoids to be potent NF-κB inhibitors, one study indicated that C18 quassinoids were inactive at a concentration of 30 µM[6]. This suggests a potential structure-activity relationship that warrants further investigation.
References
- 1. Two new antimalarial quassinoid derivatives from the stems of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two new quassinoids and other constituents from Picrasma javanica wood, and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of AKT/NF-κB signaling by eurycomalactone decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Inhibitors from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of lauric acid, thiocolchicoside and thiocolchicoside-lauric acid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal plants: Treasure for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plants as sources of antimalarial drugs, Part 4: Activity of Brucea javanica fruits against chloroquine-resistant Plasmodium falciparum in vitro and against Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Laurycolactone A: Targets and Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Laurycolactone A, a C18 quassinoid isolated from Eurycoma longifolia, represents a novel natural product with potential therapeutic applications. However, its molecular targets and mechanism of action remain unelucidated. This guide outlines a comprehensive in silico strategy to predict the biological targets of this compound and elucidate its potential mechanism of action. By leveraging a suite of computational tools, we present a hypothetical workflow, from initial target prediction to pathway analysis and experimental validation. This document serves as a roadmap for researchers seeking to explore the pharmacological landscape of novel natural compounds, providing detailed methodologies and frameworks for data interpretation.
Introduction
The discovery of novel bioactive compounds from natural sources is a cornerstone of drug development. This compound, a diterpenoid lactone, possesses a unique chemical scaffold that suggests potential interactions with specific biological macromolecules. However, the absence of experimental data on its molecular targets necessitates a robust and efficient strategy for target identification. In silico approaches offer a rapid and cost-effective means to generate testable hypotheses regarding a compound's mechanism of action.[1][2] This guide details a systematic, multi-step computational workflow to predict the protein targets of this compound, analyze their associated signaling pathways, and propose a putative mechanism of action. The methodologies described herein are broadly applicable to the characterization of other novel chemical entities.
Predicted Protein Targets of this compound
A reverse docking approach was simulated to screen this compound against a comprehensive library of human protein structures. The following table summarizes the top predicted protein targets, ranked by their docking scores, which are indicative of binding affinity.
| Target Protein | Gene Symbol | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Cellular Location | Function |
| Mitogen-activated protein kinase 1 | MAPK1 | -9.8 | 0.15 | Cytoplasm, Nucleus | Signal transduction, Cell proliferation, Differentiation |
| Phosphoinositide 3-kinase gamma | PIK3CG | -9.5 | 0.22 | Cytoplasm, Plasma membrane | Signal transduction, Cell survival, Inflammation |
| Cyclooxygenase-2 | PTGS2 | -9.2 | 0.35 | Endoplasmic reticulum, Nuclear envelope | Inflammation, Prostaglandin synthesis |
| B-cell lymphoma 2 | BCL2 | -8.9 | 0.58 | Mitochondria, Endoplasmic reticulum, Nucleus | Apoptosis regulation |
| Nuclear factor kappa-B p65 subunit | RELA | -8.7 | 0.75 | Cytoplasm, Nucleus | Transcription factor, Inflammation, Immunity |
| Tumor necrosis factor-alpha | TNF | -8.5 | 0.98 | Secreted | Cytokine, Inflammation, Apoptosis |
Predicted Enriched Signaling Pathways
Pathway enrichment analysis using the top-ranked predicted targets suggests that this compound may modulate several critical signaling cascades implicated in inflammation and cancer.
| Pathway Name | Database | p-value | Genes Involved |
| MAPK signaling pathway | KEGG | 1.2e-5 | MAPK1, TNF, RELA |
| PI3K-Akt signaling pathway | KEGG | 3.5e-5 | PIK3CG, BCL2 |
| Apoptosis | KEGG | 8.1e-4 | BCL2, TNF, RELA |
| NF-kappa B signaling pathway | KEGG | 1.5e-3 | TNF, RELA |
| Arachidonic acid metabolism | KEGG | 2.3e-3 | PTGS2 |
Experimental Protocols
In Silico Target Prediction Workflow
This protocol outlines the computational steps for identifying potential protein targets of this compound.
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).
-
Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
-
Reverse Docking:
-
Utilize a reverse docking server or software (e.g., PharmMapper, idTarget).
-
Submit the energy-minimized 3D structure of this compound as the query ligand.
-
Screen against a comprehensive library of 3D human protein structures.
-
Rank the potential targets based on the calculated docking scores or binding free energies.
-
-
Target Refinement and Analysis:
-
Filter the initial list of predicted targets based on biological relevance and druggability.
-
Perform detailed molecular docking studies with the top-ranked targets using software like AutoDock Vina or Glide to analyze binding poses and interactions.
-
Visualize and analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL or Chimera.
-
Pathway Enrichment Analysis
This protocol describes the methodology for identifying biological pathways associated with the predicted targets.
-
Gene List Preparation:
-
Compile a list of the gene symbols corresponding to the top-ranked predicted protein targets.
-
-
Enrichment Analysis:
-
Use a pathway analysis tool (e.g., DAVID, Metascape, Reactome).
-
Submit the gene list and select the relevant pathway databases (e.g., KEGG, Reactome, GO).
-
Perform the enrichment analysis to identify pathways that are statistically over-represented in the target list.
-
Analyze the results, focusing on pathways with low p-values.
-
Visualizations
In Silico Workflow for Target and Mechanism Prediction
Caption: A flowchart illustrating the in silico workflow for predicting the targets and mechanism of action of this compound.
Hypothesized Signaling Pathway of this compound
Caption: A diagram of the hypothesized signaling pathway modulated by this compound, based on its predicted targets.
Conclusion
This technical guide has presented a comprehensive, albeit hypothetical, in silico investigation into the potential targets and mechanism of action of this compound. The proposed workflow, integrating reverse docking and pathway enrichment analysis, provides a powerful framework for generating experimentally testable hypotheses. The predicted targets and associated pathways suggest that this compound may exert its effects through the modulation of key signaling cascades involved in cell proliferation, inflammation, and apoptosis. The subsequent experimental validation of these computational predictions is a critical next step in elucidating the therapeutic potential of this novel natural product. The methodologies and approaches detailed herein are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery.
References
Preliminary Cytotoxicity Screening of Laurycolactone A: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the current scientific understanding of the preliminary cytotoxicity of Laurycolactone A, a natural compound isolated from Eurycoma longifolia. Despite the significant interest in the pharmacological properties of compounds from this plant, publicly available data on the specific cytotoxic activity of this compound is notably scarce. This document summarizes the available information, provides context based on related compounds, and outlines standard experimental protocols relevant to cytotoxicity screening.
Quantitative Cytotoxicity Data
A comprehensive review of scientific literature reveals a lack of specific quantitative data on the cytotoxicity of this compound. Studies detailing the cytotoxic effects of extracts from Eurycoma longifolia have identified numerous bioactive compounds, including quassinoids and alkaloids, which contribute to its overall activity.[1] However, these studies have not consistently isolated and individually assessed the cytotoxic potential of this compound across various cancer cell lines. Therefore, no IC50 values or other quantitative measures of cytotoxicity for this compound can be presented at this time.
For context, other quassinoids isolated from Eurycoma longifolia, such as eurycomanone and eurycomalactone, have demonstrated cytotoxic effects against various cancer cell lines. For instance, eurycomanone has been shown to inhibit the viability and proliferation of Jurkat and K562 leukemia cells.[2]
Experimental Protocols for Cytotoxicity Screening
While specific protocols for assessing this compound cytotoxicity are not available due to the absence of dedicated studies, the following are standard, widely accepted methodologies for preliminary in vitro cytotoxicity screening of novel compounds.
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. Subsequently, the cells are treated with a range of concentrations of the test compound (e.g., this compound) for specific durations (e.g., 24, 48, or 72 hours).
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Reagent Preparation : Prepare a stock solution of MTT in phosphate-buffered saline (PBS).
-
Incubation : Following treatment with the test compound, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization : The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, indicating a loss of membrane integrity.
-
Sample Collection : After treatment, a sample of the cell culture supernatant is collected.
-
Reaction Mixture : The supernatant is mixed with an LDH assay reaction mixture containing diaphorase and a tetrazolium salt.
-
Incubation : The mixture is incubated at room temperature, protected from light.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (typically around 490 nm).
-
Data Analysis : The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage relative to a maximum LDH release control.
Signaling Pathways
Direct evidence linking this compound to the modulation of specific signaling pathways in the context of cytotoxicity is limited. One study investigated the potential of various compounds from Eurycoma longifolia to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In this study, this compound was tested but did not show significant inhibition of NF-κB activity at a concentration of 30 μM.[3] This suggests that, at least through this pathway, this compound is not a potent inhibitor.
In contrast, other compounds from the same plant, such as eurycomanone, have been shown to inhibit NF-κB signaling by preventing the phosphorylation of IκBα and affecting upstream mitogen-activated protein kinase (MAPK) signaling.[2] The MAPK pathway, including ERK, p38, and JNK, is a crucial regulator of cell proliferation, differentiation, and apoptosis, and is a common target for anticancer agents.
Visualizations
General Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary in vitro screening of a test compound's cytotoxicity.
Caption: General workflow for in vitro cytotoxicity screening.
Simplified Overview of MAPK and NF-κB Signaling Pathways
This diagram provides a simplified representation of the MAPK and NF-κB signaling pathways, which are often implicated in cancer cell survival and proliferation and are targets of various cytotoxic compounds.
Caption: Simplified MAPK and NF-κB signaling pathways.
Conclusion
References
A Technical Guide to the Traditional Uses and Modern Pharmacological Investigation of Eurycoma longifolia and its Constituent, Laurycolactone A
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Eurycoma longifolia Jack, a flowering plant from the Simaroubaceae family, is a cornerstone of traditional medicine in Southeast Asia, where it is commonly known as Tongkat Ali or Malaysian Ginseng. Native to the rainforests of Malaysia, Indonesia, Vietnam, and other nearby countries, its roots, in particular, have been used for centuries to treat a wide array of ailments. The plant's potent biological activity is attributed to a diverse range of phytochemicals, most notably a class of degraded triterpenoids called quassinoids.
This technical guide provides an in-depth overview of the ethnobotanical applications of Eurycoma longifolia, with a specific focus on the quassinoid Laurycolactone A. It details the scientific investigation into the plant's constituents, presenting quantitative data on their biological activities, outlining experimental protocols for their isolation, and visualizing key biochemical pathways and workflows. While traditional use is broad, it is crucial to note that modern scientific research on isolated compounds like this compound has predominantly centered on their cytotoxic and anti-proliferative properties, creating a gap between historical applications and current pharmacological evidence.
Traditional Medicinal Applications of Eurycoma longifolia
The ethnobotanical history of E. longifolia is rich and varied. Different parts of the plant are used to prepare remedies, though the root is the most frequently cited for its therapeutic properties. Traditional preparations typically involve boiling the root in water to create a decoction for consumption.
Table 1: Summary of Traditional Uses of Eurycoma longifolia
| Traditional Use | Plant Part(s) Used | Common Form of Administration |
|---|---|---|
| Aphrodisiac / Sexual Dysfunction | Root | Decoction |
| Fever / Malaria | Root, Root Bark | Decoction |
| General Tonic / Energy Booster | Root | Decoction |
| Postpartum Recovery | Root | Decoction |
| Dysentery | Fruits | Decoction |
| High Blood Pressure | Taproots | Decoction |
| Diarrhea | Root Bark | Decoction |
| Aches, Bone Pain | Root | Decoction |
| Glandular Swelling | Root | Decoction |
| Itches / Wounds / Ulcers | Leaves, Bark | Topical Wash / Poultice |
| Vermifuge (expels worms) | Bark | Decoction |
Phytochemistry: The Quassinoid Connection
Eurycoma longifolia is a rich reservoir of bioactive compounds, including canthin-6-one alkaloids, β-carboline alkaloids, squalene derivatives, and tirucallane-type triterpenes. However, the most characteristic and pharmacologically significant constituents are the quassinoids.[1] These bitter-tasting compounds are responsible for many of the plant's reported effects, including its antimalarial and anticancer activities.
Quassinoids are structurally classified based on their carbon skeletons (e.g., C20, C19, C18). E. longifolia contains a variety of these, including the well-studied C20 quassinoid eurycomanone and the C18 quassinoid This compound .
Experimental Protocols
Isolation and Elucidation of Quassinoids
The isolation of this compound and other quassinoids from E. longifolia is a multi-step process requiring rigorous phytochemical techniques. The following is a generalized protocol based on methods described in the literature.[2]
Protocol 4.1.1: Extraction and Fractionation
-
Material Preparation: Air-dried, powdered roots of E. longifolia (e.g., 5 kg) are used as the starting material.
-
Solvent Extraction: The powdered root material is subjected to exhaustive extraction with 95% ethanol (EtOH) at room temperature (3 x 20 L, 72 hours each). The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water (H₂O) and partitioned successively with solvents of increasing polarity. This is typically performed in a large separatory funnel.
-
First, partition against petroleum ether to remove non-polar lipids and waxes.
-
Next, partition the aqueous layer against ethyl acetate (EtOAc). The quassinoids typically show affinity for this fraction.
-
Finally, partition the remaining aqueous layer against n-butanol (n-BuOH) to isolate more polar compounds.
-
-
Fraction Concentration: Each fraction (petroleum ether, EtOAc, n-BuOH, and final aqueous) is concentrated under vacuum to yield distinct crude fractions. The EtOAc-soluble fraction is typically carried forward for quassinoid isolation.
Protocol 4.1.2: Chromatographic Separation and Purification
-
Column Chromatography (CC): The dried EtOAc fraction is subjected to silica gel column chromatography.
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient solvent system, starting with a non-polar mixture and gradually increasing polarity. A common system is a gradient of chloroform (CHCl₃) and methanol (MeOH), starting from 100:0 and progressing to 80:20 (v/v).
-
-
Fraction Collection: Eluent is collected in numerous small fractions (e.g., 500 mL each).
-
Thin Layer Chromatography (TLC): Fractions are analyzed by TLC to identify those with similar chemical profiles, which are then pooled.
-
Repeated Chromatography: The pooled fractions are further purified using repeated column chromatography, often on different stationary phases like Sephadex LH-20 (for size exclusion) or using reversed-phase C18 silica with a methanol-water gradient.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds like this compound is achieved using preparative or semi-preparative HPLC with a suitable solvent system and detector (e.g., UV at 241 nm).
Protocol 4.1.3: Structure Elucidation The chemical structure of isolated compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, NOESY) NMR spectroscopy are used to determine the complete chemical structure, including stereochemistry.
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous confirmation of the absolute configuration.
Biological Activities of E. longifolia Quassinoids
While traditional medicine employs E. longifolia for a wide range of conditions, modern in vitro research on its purified quassinoids has focused almost exclusively on their anti-proliferative and cytotoxic effects against cancer cell lines. Terpenoid lactones, the broader class to which quassinoids belong, are known for a wide range of bioactivities, including cytotoxic, anti-inflammatory, antimicrobial, and antimalarial effects.[3][4]
Data on the specific biological activity of this compound is limited. However, numerous studies have quantified the potent cytotoxicity of other quassinoids isolated from the same plant. These compounds often exhibit inhibitory effects at low micromolar concentrations.
Table 2: In Vitro Anti-Proliferative/Cytotoxic Activity of Quassinoids from E. longifolia
| Compound | Cell Line | Activity Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Eurycomanone | K562 (Leukemia) | Anti-proliferation | 2.90 | [2] |
| Eurycomanone | HL-60 (Leukemia) | Anti-proliferation | 3.10 | [2] |
| Eurycomanone | A549 (Lung) | Cytotoxicity | 5.8 | [5] |
| Eurycomanone | B16-BL6 (Melanoma) | Cytotoxicity | 35 | [5] |
| Eurycomanone | HepG2 (Liver) | Anti-proliferation | ~7.9 (3.8 µg/mL) | [6] |
| 14,15β-dihydroxyklaineanone | K562 (Leukemia) | Anti-proliferation | 4.30 | [2] |
| 14,15β-dihydroxyklaineanone | HL-60 (Leukemia) | Anti-proliferation | 3.90 | [2] |
| Eurycomalactone | A549 (Lung) | Cytotoxicity | 0.73 | [7][8] |
| Eurycomalactone | B16-BL6 (Melanoma) | Cytotoxicity | 0.59 | [7][8] |
| Eurycomalactone | Colon 26-L5 (Colon) | Cytotoxicity | 0.70 | [7][8] |
| Longilactone | Brine Shrimp | Toxicity | LC₅₀ = 0.16 µg/mL |[9] |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.
Potential Mechanism of Action: Apoptosis Induction
The cytotoxic effects of quassinoids like eurycomanone are often mediated by the induction of apoptosis (programmed cell death). Studies on human liver (HepG2) and cervical (HeLa) cancer cells have shown that eurycomanone can trigger apoptosis through a p53-dependent pathway.[6][10] This involves the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of the Bcl-2 family of proteins. Specifically, it increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (e.g., caspase-9) that culminates in cell death.[10][11] Another proposed mechanism involves the inhibition of the NF-κB signaling pathway, which is critical for cell survival and proliferation.[12]
Conclusion and Future Directions
Eurycoma longifolia is a plant with significant ethnobotanical importance, traditionally used for a multitude of purposes ranging from enhancing vitality to treating infectious diseases. Its rich phytochemical profile, dominated by quassinoids like this compound, provides a strong basis for these activities.
However, this review highlights a significant divergence between the plant's traditional applications and the focus of modern scientific inquiry. While the plant is famed as an aphrodisiac and general tonic, the vast majority of in vitro research on its purified components has been directed towards their potent cytotoxic and anti-proliferative effects. Compounds like eurycomanone and eurycomalactone show promising anticancer activity at low micromolar concentrations, often by inducing apoptosis.
For drug development professionals, this compound and its related quassinoids represent intriguing scaffolds for oncology research. Yet, there remains a compelling need for future studies to bridge the existing knowledge gap. Research should be directed towards understanding if and how minor constituents like this compound contribute to the traditionally claimed effects of E. longifolia, such as its aphrodisiac, anti-diabetic, or adaptogenic properties. Such investigations could unveil novel mechanisms of action and validate the plant's centuries-old therapeutic legacy.
References
- 1. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 9. The toxicity of some quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 11. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Laurycolactone A from Eurycoma longifolia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laurycolactone A is a C18-type quassinoid, a class of bioactive terpenoids, isolated from the roots of Eurycoma longifolia Jack, a medicinal plant commonly known as Tongkat Ali.[1][2] Quassinoids from this plant have garnered significant interest for their potential pharmacological activities.[3][4][5] These application notes provide a detailed protocol for the extraction and purification of this compound for research and drug development purposes. The methodologies described are based on established procedures for the isolation of quassinoids from Eurycoma longifolia.
Data Presentation
The following table summarizes representative quantitative data for the extraction and purification of this compound from 1 kg of dried Eurycoma longifolia root material. It is important to note that specific yields and purity levels can vary depending on the starting material, solvent quality, and chromatographic conditions. The data presented here are illustrative.
| Step | Parameter | Value | Notes |
| 1. Extraction | Starting Material (Dried Root Powder) | 1000 g | - |
| Crude Methanol Extract Yield | 50 - 70 g | Represents a 5-7% yield from the dried root material. | |
| 2. Solvent Partitioning | Ethyl Acetate Fraction Yield | 10 - 15 g | Quassinoids are typically enriched in this fraction. |
| n-Butanol Fraction Yield | 5 - 8 g | Contains more polar compounds. | |
| Aqueous Fraction | - | Contains highly polar compounds. | |
| 3. Column Chromatography (Silica Gel) | Fraction Containing this compound | 1 - 2 g | Eluted with a gradient of chloroform and methanol. |
| 4. Preparative HPLC (C18) | Purity of this compound | >95% | Purity determined by analytical HPLC. |
| Final Yield of this compound | 5 - 10 mg | Final yield of purified compound. |
Experimental Protocols
The following protocols describe the detailed methodology for the extraction and purification of this compound from the dried roots of Eurycoma longifolia.
1. Preparation of Plant Material
-
Obtain dried roots of Eurycoma longifolia.
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dry place until extraction.
2. Extraction
-
Weigh 1 kg of the dried root powder and place it in a large extraction vessel.
-
Add 10 L of methanol to the vessel.
-
Macerate the plant material with the solvent for 24 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
3. Solvent Partitioning
-
Suspend the crude methanol extract (approximately 50-70 g) in 1 L of distilled water.
-
Transfer the suspension to a 2 L separatory funnel.
-
Perform liquid-liquid partitioning by successively extracting the aqueous suspension with:
-
n-hexane (3 x 1 L) to remove nonpolar compounds. Discard the n-hexane fraction.
-
Ethyl acetate (3 x 1 L). Combine the ethyl acetate fractions.
-
n-butanol (3 x 1 L). Combine the n-butanol fractions.
-
-
Concentrate the combined ethyl acetate and n-butanol fractions separately under reduced pressure to obtain the respective dried fractions. This compound is expected to be concentrated in the ethyl acetate fraction.
4. Purification by Column Chromatography
-
Prepare a silica gel column (e.g., 60-120 mesh) in a glass column. The size of the column will depend on the amount of the ethyl acetate fraction.
-
Dissolve the dried ethyl acetate fraction (approximately 10-15 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry powder.
-
Load the dried sample onto the top of the prepared silica gel column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions of 20-30 mL and monitor the separation by thin-layer chromatography (TLC) using a chloroform:methanol (e.g., 95:5 or 90:10 v/v) mobile phase.
-
Visualize the spots on the TLC plates under UV light (254 nm) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing the spot corresponding to this compound.
-
Concentrate the combined fractions under reduced pressure.
5. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
-
Further purify the enriched fraction containing this compound using a preparative reverse-phase C18 HPLC column.
-
Mobile Phase: A gradient of methanol and water is typically used. An example gradient is starting with 40% methanol in water and increasing to 80% methanol over 40 minutes.
-
Flow Rate: A typical flow rate for preparative HPLC is 5-10 mL/min.
-
Detection: Monitor the elution at a wavelength of 254 nm.
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction under reduced pressure and then lyophilize to obtain pure this compound.
-
Confirm the purity of the final compound using analytical HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Biological Activity Context: The NF-κB Signaling Pathway
While the crude methanolic extract of Eurycoma longifolia roots has been shown to have potent inhibitory effects on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, studies have indicated that C18-type quassinoids, such as this compound, do not exhibit significant inhibitory activity in the assays performed.[6] The observed anti-inflammatory effects of the extract are attributed to other classes of compounds present, including C19- and C20-type quassinoids and various alkaloids.[6]
The following diagram illustrates a general overview of the canonical NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: General overview of the canonical NF-κB signaling pathway.
References
- 1. A Multifaceted Review of Eurycoma longifolia Nutraceutical Bioactives: Production, Extraction, and Analysis in Drugs and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. vci.vnu.edu.vn [vci.vnu.edu.vn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Laurycolactone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the analytical quantification of Laurycolactone A, a quassinoid compound isolated from Eurycoma longifolia. Due to the current lack of a commercially available certified analytical standard for this compound, this protocol outlines a comprehensive approach utilizing High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for similar quassinoids. It also addresses the critical step of preparing a primary standard. Furthermore, potential biological activities of this compound are explored through a proposed signaling pathway diagram based on the known effects of structurally related compounds.
Introduction
This compound is a C18 quassinoid isolated from the roots of Eurycoma longifolia Jack, a plant widely used in traditional medicine in Southeast Asia.[1] Quassinoids are a class of bitter principles known for a variety of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2] Accurate and precise analytical methods are crucial for the quality control of Eurycoma longifolia extracts and for pharmacokinetic and pharmacodynamic studies of its bioactive constituents, including this compound.
This application note details a robust HPLC-UV method adaptable for the quantification of this compound in various matrices, including plant extracts and biological samples.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂O₅ | [3] |
| Molecular Weight | 318.37 g/mol | [4] |
| CAS Number | 85643-76-1 | [4] |
| Appearance | Solid | [4] |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This section outlines a recommended HPLC method for the analysis of this compound, adapted from validated methods for other major quassinoids from Eurycoma longifolia.[5][6]
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with DAD detector |
| Column | Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 243 nm |
| Injection Volume | 20 µL |
Preparation of Standard and Sample Solutions
2.2.1. Preparation of this compound Primary Standard
As of the date of this document, a certified analytical standard for this compound is not commercially available. Therefore, researchers must first isolate and purify this compound from Eurycoma longifolia root material. The purity of the isolated compound should be rigorously assessed using a combination of techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Quantitative NMR (qNMR): To determine the absolute purity against a certified internal standard.
Once the purity is established, a stock solution of the primary standard can be prepared.
Protocol for Primary Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of purified this compound.
-
Dissolve the compound in 10 mL of methanol in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution at -20 °C in an amber vial.
2.2.2. Preparation of Calibration Standards
Prepare a series of calibration standards by serial dilution of the primary standard stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
2.2.3. Sample Preparation (from Eurycoma longifolia root powder)
-
Accurately weigh 2 g of powdered plant material.
-
Add 50 mL of methanol and reflux for 1 hour.[5]
-
Filter the extract and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in 10 mL of 50% methanol.[5]
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
Method Validation Parameters (Hypothetical Data)
The following table presents hypothetical validation parameters that should be established for the analytical method, based on typical values for quassinoid analysis.[4][5][6]
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
HPLC System Suitability
Before sample analysis, the HPLC system should be equilibrated with the mobile phase for at least 30 minutes. Perform five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL). The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area and retention time is less than 2%.
Quantification of this compound in Samples
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Inject the prepared sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Proposed Signaling Pathway
Based on studies of the structurally similar quassinoid, eurycomanone, this compound may potentially inhibit the NF-κB and MAPK signaling pathways.[7]
Caption: Proposed inhibitory signaling pathway of this compound.
Conclusion
The analytical method detailed in this application note provides a robust framework for the quantification of this compound in various samples. The primary challenge remains the unavailability of a commercial analytical standard, necessitating its isolation and characterization. The proposed signaling pathway offers a starting point for investigating the biological mechanisms of action of this promising natural product. Further research is warranted to validate these findings and fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. High performance liquid chromatography in phytochemical analysis of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing a validated liquid chromatography-mass spectrometric method for the simultaneous analysis of five bioactive quassinoid markers for the standardization of manufactured batches of Eurycoma longifolia Jack extract as antimalarial medicaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Application Note: Determining the Dose-Response of Laurycolactone A in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laurycolactone A is a novel sesquiterpene lactone with putative anti-cancer properties. Establishing a precise dose-response curve is a critical first step in characterizing its therapeutic potential. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay. The IC50 value is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. The protocols herein describe the necessary steps for cell culture, treatment with this compound, data acquisition, and analysis to generate a reliable dose-response curve.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in a clear and structured format. The following table is an example of how to present the calculated IC50 values for this compound across different cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) | Hill Slope | R² of Curve Fit |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 | 1.2 ± 0.1 | 0.98 |
| A549 | Lung Cancer | 25.5 ± 2.1 | 1.1 ± 0.2 | 0.97 |
| HeLa | Cervical Cancer | 18.9 ± 1.5 | 1.3 ± 0.1 | 0.99 |
| HepG2 | Liver Cancer | 30.1 ± 2.5 | 1.0 ± 0.2 | 0.96 |
Experimental Protocols
A detailed methodology for the key experiments is provided below. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.[1][2][3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol for CCK-8 Assay:
-
Cell Seeding:
-
Culture the desired cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[1][2]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1][2]
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in complete medium. A common approach is to use nine doses with a 3.16-fold dilution, spanning a range from 0.1 µM to 100 µM.[4]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.[1][2] Be careful not to introduce bubbles.[1][2]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.[1][2]
-
Measure the absorbance at 450 nm using a microplate reader.[1][2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[6]
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that may be affected by this compound, leading to apoptosis in cancer cells. Sesquiterpene lactones have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[7][8][9]
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for determining the dose-response curve of this compound.
Caption: Experimental workflow for dose-response curve generation.
References
- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. toolsbiotech.com [toolsbiotech.com]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review of anticancer mechanisms of action of Alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laurycolactone A in Antimalarial Drug Discovery Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurycolactone A is a C18 quassinoid isolated from the plant Eurycoma longifolia, a member of the Simaroubaceae family.[1][2] Quassinoids are a class of terpenoids known for a range of biological activities, including potent antimalarial properties.[3][4] Compounds isolated from Eurycoma longifolia, in particular, have demonstrated significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][5][6] This document provides detailed application notes and experimental protocols for the evaluation of this compound and related quassinoids in antimalarial drug discovery assays.
The primary mechanism of action for many quassinoids against P. falciparum is the inhibition of protein synthesis.[1] This mode of action is distinct from many common antimalarial drugs, making quassinoids an interesting class of compounds for investigating new therapeutic strategies, especially in the context of drug-resistant malaria strains.
Data Presentation: In Vitro Antiplasmodial Activity and Cytotoxicity of Quassinoids from Eurycoma longifolia
Table 1: In Vitro Antiplasmodial Activity of Quassinoids from Eurycoma longifolia against Plasmodium falciparum
| Compound | P. falciparum Strain(s) | IC50 (µM) | Reference |
| Eurycomanone | Gombak A (chloroquine-resistant), D10 (chloroquine-sensitive) | See publication | [6] |
| 13,21-Dihydroeurycomanone | Gombak A (chloroquine-resistant), D10 (chloroquine-sensitive) | See publication | [6] |
| 13α(21)-Epoxyeurycomanone | Gombak A (chloroquine-resistant), D10 (chloroquine-sensitive) | See publication | [6] |
| Eurycomalactone | Gombak A (chloroquine-resistant), D10 (chloroquine-sensitive) | See publication | [6] |
| Eurycomanol | Malaysian chloroquine-resistant isolates | 1.231 - 4.899 | [1] |
| Eurycomanol 2-O-β-D-glucopyranoside | Malaysian chloroquine-resistant isolates | 0.389 - 3.498 | [1] |
| 13β,18-Dihydroeurycomanol | Malaysian chloroquine-resistant isolates | 0.504 - 2.343 | [1] |
Note: Specific IC50 values for some compounds against different strains are detailed in the referenced publications.
Table 2: Cytotoxicity of Quassinoids from Eurycoma longifolia against Mammalian Cell Lines and Selectivity Index
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Eurycomanone | KB | See publication | Higher selectivity | [6] |
| 13,21-Dihydroeurycomanone | KB | See publication | Higher selectivity | [6] |
| 14,15β-Dihydroxyklaineanone | KB | See publication | Lower selectivity | [6] |
| Eurycomanol | KB | See publication | Lower selectivity | [6] |
| Eurycomalactone | KB | See publication | Lower selectivity | [6] |
Note: The selectivity index provides a measure of the compound's specificity for the parasite. Higher values indicate greater selectivity.
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Testing using [³H]-Hypoxanthine Incorporation Assay
This protocol is a standard method for assessing the in vitro activity of compounds against the erythrocytic stages of P. falciparum.[9][10][11][12] It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.
a. Materials and Reagents:
-
Plasmodium falciparum culture (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant W2 strains)
-
Human erythrocytes (blood group O+)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)
-
[³H]-Hypoxanthine (specific activity ~1-5 Ci/mmol)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
b. Experimental Workflow Diagram:
Caption: Workflow for the [³H]-Hypoxanthine Incorporation Assay.
c. Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial two-fold dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Parasite Culture: Synchronize P. falciparum cultures to the ring stage. Adjust the parasitemia to 1% and the hematocrit to 2% with fresh human erythrocytes and complete culture medium.
-
Assay Setup: In a 96-well microtiter plate, add 50 µL of each drug dilution. Add 200 µL of the parasite culture to each well. Include positive (e.g., chloroquine or artemisinin) and negative (vehicle control) controls.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with the gas mixture.
-
Radiolabeling: Add 0.5 µCi of [³H]-hypoxanthine in 25 µL of medium to each well.
-
Second Incubation: Continue the incubation for another 24 to 48 hours under the same conditions.
-
Harvesting: After incubation, lyse the cells by freeze-thawing. Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Measurement: Wash the filters, dry them, and place them in scintillation vials with a suitable scintillation cocktail. Measure the incorporated radioactivity as counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of parasite growth for each drug concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay using MTT Reduction
This protocol assesses the cytotoxicity of a compound against a mammalian cell line (e.g., HeLa, HepG2, or normal cell lines like MRC-5) to determine its selectivity.[13][14] The assay measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.
a. Materials and Reagents:
-
Mammalian cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM or MEM with 10% fetal bovine serum)
-
This compound (or other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
b. Experimental Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
c. Step-by-Step Protocol:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a positive control (e.g., doxorubicin) and a vehicle control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2 to 4 hours, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percent viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many quassinoids is the inhibition of protein synthesis in eukaryotic cells, including Plasmodium. This is thought to occur through interaction with the ribosome, thereby interfering with peptide bond formation. The diagram below illustrates this proposed mechanism.
References
- 1. In vitro antimalarial activity of quassinoids from Eurycoma longifolia against Malaysian chloroquine-resistant Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro anti-tumor promoting and anti-parasitic activities of the quassinoids from Eurycoma longifolia, a medicinal plant in Southeast Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of Eurycoma longifolia root extract against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplasmodial studies of Eurycoma longifolia Jack using the lactate dehydrogenase assay of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. journals.asm.org [journals.asm.org]
- 10. iddo.org [iddo.org]
- 11. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
Application Notes and Protocols for Preclinical Evaluation of Laurycolactone A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Laurycolactone A
This compound is a naturally occurring C18 quassinoid isolated from the plant Eurycoma longifolia, a traditional medicinal herb in Southeast Asia[1][2]. Quassinoids, a class of highly oxygenated triterpenoids, are known for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-malarial, and anti-viral effects[3][4][5]. The therapeutic potential of quassinoids is often attributed to their complex molecular structures that allow for interaction with various cellular targets[6].
The precise mechanism of action for many quassinoids is still under investigation but is thought to involve the inhibition of protein synthesis and the modulation of key signaling pathways crucial in disease pathogenesis, such as NF-κB, and STAT3, which are pivotal in inflammation and cancer[7][8]. Given its classification as a quassinoid, this compound is a promising candidate for preclinical investigation for its potential therapeutic applications.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models, focusing on its potential anti-inflammatory and anti-cancer properties. The protocols outlined below are designed to assess the efficacy, safety, and pharmacokinetic profile of this compound, providing a solid foundation for further drug development.
Proposed Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a proposed experimental workflow for its preclinical evaluation.
Experimental Protocols
Protocol for In Vivo Anti-Inflammatory Efficacy Assessment: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Pletysmometer
-
Syringes and needles
Procedure:
-
Acclimatize animals for at least one week.
-
Fast animals overnight before the experiment with free access to water.
-
Randomly divide animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 1 mg/kg)
-
Group 3: this compound (medium dose, e.g., 5 mg/kg)
-
Group 4: this compound (high dose, e.g., 10 mg/kg)
-
Group 5: Positive control (Indomethacin, 10 mg/kg)
-
-
Administer this compound, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.).
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound (Low) | 1 | 0.72 ± 0.06 | 15.3% |
| This compound (Med) | 5 | 0.58 ± 0.05 | 31.8% |
| This compound (High) | 10 | 0.45 ± 0.04 | 47.1% |
| Indomethacin | 10 | 0.42 ± 0.03 | 50.6% |
Protocol for In Vivo Anti-Cancer Efficacy Assessment: Xenograft Tumor Model
Objective: To evaluate the anti-tumor activity of this compound in a human cancer xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., PBS with 5% DMSO and 10% Tween 80)
-
Positive control: A standard chemotherapeutic agent for the chosen cell line (e.g., Doxorubicin).
-
Human cancer cell line (e.g., HCT116 for colorectal cancer)[7].
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old).
-
Matrigel
-
Calipers, syringes, and needles.
Procedure:
-
Acclimatize mice for one week.
-
Subcutaneously inject 5 x 10^6 HCT116 cells in 0.1 mL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a volume of approximately 100 mm³, randomize the mice into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 2 mg/kg)
-
Group 3: this compound (high dose, e.g., 8 mg/kg)[7].
-
Group 4: Positive control
-
-
Administer treatments (e.g., i.p. or p.o.) three times a week for 3-4 weeks.
-
Measure tumor volume and body weight twice a week. Tumor volume (V) can be calculated as V = 1/2 * (length × width²).
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting for signaling proteins).
Data Presentation:
| Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) (Mean ± SD) |
| Vehicle Control | - | 1500 ± 250 | - | +5.2 ± 2.1 |
| This compound (Low) | 2 | 1100 ± 180 | 26.7% | +4.8 ± 1.9 |
| This compound (High) | 8 | 650 ± 120 | 56.7% | -2.3 ± 3.5 |
| Positive Control | Varies | 400 ± 90 | 73.3% | -8.5 ± 4.2 |
Protocol for Acute and Sub-chronic Toxicity Studies
Objective: To determine the safety profile of this compound after single and repeated administrations.
Materials:
-
This compound
-
Vehicle
-
Healthy male and female Sprague-Dawley rats (8-10 weeks old)
-
Standard laboratory animal diet and water
-
Equipment for blood collection and clinical chemistry and hematology analysis.
Procedure:
Acute Toxicity (OECD Guideline 423):
-
Administer a single oral dose of this compound to a group of 3 female rats at a starting dose (e.g., 300 mg/kg).
-
Observe animals for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the outcome, administer a higher or lower dose to subsequent groups of animals to determine the LD50.
Sub-chronic Toxicity (28-day repeated dose study, OECD Guideline 407):
-
Randomly assign male and female rats to four groups (n=10/sex/group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (medium dose)
-
Group 4: this compound (high dose)
-
-
Administer the respective treatments daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.
-
Monitor clinical signs, body weight, and food/water consumption throughout the study.
-
At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and collect organs for weight analysis and histopathological examination.
Data Presentation:
Acute Toxicity:
| Dose (mg/kg) | Number of Animals/Sex | Mortality | Clinical Signs |
| 300 | 3F | 0/3 | None observed |
| 2000 | 3F | 1/3 | Lethargy, piloerection |
Sub-chronic Toxicity (Selected Parameters):
| Group | Dose (mg/kg/day) | Body Weight Gain (g, Mean ± SD) | ALT (U/L, Mean ± SD) | Creatinine (mg/dL, Mean ± SD) |
| Vehicle Control | 0 | 120 ± 15 | 45 ± 8 | 0.6 ± 0.1 |
| This compound (Low) | 10 | 118 ± 12 | 48 ± 7 | 0.6 ± 0.1 |
| This compound (Med) | 50 | 115 ± 14 | 52 ± 9 | 0.7 ± 0.2 |
| This compound (High) | 200 | 95 ± 20 | 75 ± 15 | 0.9 ± 0.3 |
Protocol for Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.
Materials:
-
This compound
-
Vehicle for intravenous (i.v.) and oral (p.o.) administration.
-
Male Sprague-Dawley rats with jugular vein cannulation (for serial blood sampling).
-
Blood collection tubes (with anticoagulant).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Fast rats overnight before dosing.
-
Divide rats into two groups (n=4-6 per group):
-
Group 1: Intravenous (i.v.) administration (e.g., 1 mg/kg).
-
Group 2: Oral (p.o.) administration (e.g., 10 mg/kg).
-
-
Administer this compound.
-
Collect blood samples from the jugular vein cannula at predose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
Data Presentation:
| Parameter | Intravenous (1 mg/kg) (Mean ± SD) | Oral (10 mg/kg) (Mean ± SD) |
| Cmax (ng/mL) | 500 ± 80 | 150 ± 30 |
| Tmax (h) | 0.083 | 1.0 ± 0.5 |
| AUC(0-inf) (ng·h/mL) | 800 ± 120 | 1200 ± 200 |
| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.7 |
| Clearance (mL/h/kg) | 1250 ± 200 | - |
| Volume of distribution (L/kg) | 4.5 ± 0.8 | - |
| Bioavailability (%) | - | 15% |
Disclaimer: The protocols and data presented are for illustrative purposes and should be adapted and validated based on specific experimental conditions and objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Biologically active quassinoids and their chemistry: potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Impact of Laurycolactone A on NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurycolactone A is a naturally occurring bioactive compound with potential therapeutic applications. Terpenoid lactones, a class of compounds to which this compound belongs, have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3] The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.[4][5] This document provides detailed protocols for assessing the potential impact of this compound on the NF-κB signaling pathway.
The NF-κB family of transcription factors typically exists in an inactive state in the cytoplasm, bound to inhibitory proteins known as inhibitors of κB (IκB).[6] Upon stimulation by various signals, such as cytokines or growth factors, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This process allows NF-κB dimers, most commonly the p65/p50 heterodimer, to translocate to the nucleus and induce the expression of target genes.[6]
These application notes will guide researchers through a series of experiments to determine if and how this compound modulates NF-κB signaling.
NF-κB Signaling Pathway Overview
The canonical NF-κB signaling pathway is a key target for therapeutic intervention in various diseases. Understanding the key steps is crucial for designing and interpreting experiments.
Caption: Canonical NF-κB signaling pathway.
Experimental Workflow
A tiered approach is recommended to comprehensively assess the impact of this compound on NF-κB signaling.
Caption: Experimental workflow for assessing this compound.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes if this compound inhibits NF-κB signaling.
Table 1: NF-κB Luciferase Reporter Assay
| Treatment | This compound (µM) | Relative Luciferase Units (RLU) | % Inhibition |
| Vehicle Control | 0 | 100 ± 5.2 | 0 |
| TNF-α (10 ng/mL) | 0 | 850 ± 45.6 | - |
| TNF-α + this compound | 1 | 625 ± 30.1 | 26.5 |
| TNF-α + this compound | 5 | 350 ± 22.8 | 58.8 |
| TNF-α + this compound | 10 | 150 ± 15.3 | 82.4 |
Table 2: Densitometric Analysis of Western Blots
| Treatment | This compound (µM) | p-p65 / p65 Ratio | p-IκBα / IκBα Ratio |
| Vehicle Control | 0 | 0.1 ± 0.02 | 0.05 ± 0.01 |
| TNF-α (10 ng/mL) | 0 | 1.0 ± 0.08 | 1.0 ± 0.09 |
| TNF-α + this compound | 1 | 0.7 ± 0.06 | 0.6 ± 0.05 |
| TNF-α + this compound | 5 | 0.4 ± 0.03 | 0.3 ± 0.04 |
| TNF-α + this compound | 10 | 0.2 ± 0.02 | 0.1 ± 0.02 |
Table 3: Quantification of p65 Nuclear Translocation
| Treatment | This compound (µM) | % Cells with Nuclear p65 |
| Vehicle Control | 0 | 5 ± 1.2 |
| TNF-α (10 ng/mL) | 0 | 85 ± 4.5 |
| TNF-α + this compound | 1 | 60 ± 3.8 |
| TNF-α + this compound | 5 | 30 ± 2.5 |
| TNF-α + this compound | 10 | 10 ± 1.8 |
Table 4: Relative mRNA Expression of NF-κB Target Genes
| Treatment | This compound (µM) | IL-6 Fold Change | COX-2 Fold Change |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TNF-α (10 ng/mL) | 0 | 15.0 ± 1.2 | 10.0 ± 0.8 |
| TNF-α + this compound | 1 | 10.5 ± 0.9 | 7.5 ± 0.6 |
| TNF-α + this compound | 5 | 5.0 ± 0.5 | 4.0 ± 0.4 |
| TNF-α + this compound | 10 | 2.0 ± 0.3 | 1.5 ± 0.2 |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[7][8]
-
Cell Line: HEK293 cells stably transfected with a pNF-κB-Luc reporter plasmid.
-
Materials:
-
HEK293-pNF-κB-Luc cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
TNF-α (recombinant human)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom plates
-
Luminometer
-
-
Protocol:
-
Seed HEK293-pNF-κB-Luc cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours. Include a non-stimulated vehicle control.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Normalize luciferase activity to total protein concentration to account for any variations in cell number.
-
Western Blot Analysis
This technique is used to detect changes in the levels of key proteins in the NF-κB signaling pathway.[6][7]
-
Cell Line: A suitable cell line that responds to NF-κB stimuli (e.g., HeLa, RAW 264.7).
-
Materials:
-
Cell line of choice
-
Complete growth medium
-
This compound
-
TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 15-30 minutes.
-
Lyse cells in RIPA buffer, and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[8]
-
Cell Line: A suitable cell line (e.g., HeLa, A549).
-
Materials:
-
Cell line of choice
-
Glass coverslips in a 24-well plate
-
This compound
-
TNF-α
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
1% BSA in PBS (blocking buffer)
-
Primary antibody: anti-p65
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (nuclear stain)
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat with this compound or vehicle for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 30 minutes.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells showing nuclear p65 localization.
-
Quantitative PCR (qPCR) for NF-κB Target Genes
This assay measures the mRNA expression levels of genes regulated by NF-κB.
-
Cell Line: A suitable cell line.
-
Materials:
-
Cell line of choice
-
This compound
-
TNF-α
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., IL-6, COX-2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Protocol:
-
Treat cells with this compound and/or TNF-α as described in previous protocols (typically for 2-4 hours for gene expression).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using specific primers for target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the impact of this compound on the NF-κB signaling pathway. By employing a combination of reporter assays, protein analysis, imaging, and gene expression studies, researchers can elucidate the mechanism of action of this promising natural compound. The hypothetical data presented suggests that this compound may act as an inhibitor of the NF-κB pathway, warranting further investigation for its potential therapeutic use in inflammatory diseases and cancer.
References
- 1. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural and Synthetic Lactones Possessing Antitumor Activities [mdpi.com]
- 4. Inactivation of AKT/NF-κB signaling by eurycomalactone decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Laurycolactone A Binding to Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for identifying and characterizing the protein targets of Laurycolactone A, a quassinoid natural product with potential therapeutic applications. The following sections detail various experimental and computational techniques that can be employed to elucidate the molecular interactions of this compound with its protein partners.
Introduction to this compound and Target Identification
This compound is a C18 quassinoid isolated from the plant Eurycoma longifolia. Quassinoids are known for their wide range of biological activities, and understanding the specific protein targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. The initial step in studying this compound's interactions is to identify its direct binding partners within the proteome. This can be achieved through a combination of affinity-based methods and computational predictions.
A general workflow for identifying and validating protein targets of this compound is presented below.
Experimental Protocols
Affinity Chromatography for Target Pull-Down
Affinity chromatography is a powerful technique to isolate potential binding partners of this compound from a complex biological mixture, such as a cell lysate.
Protocol:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound containing a reactive functional group (e.g., a carboxyl or amino group) suitable for coupling to a solid support.
-
Covalently couple the this compound derivative to an activated chromatography resin (e.g., NHS-activated sepharose) according to the manufacturer's instructions.
-
Wash the resin extensively to remove any non-covalently bound ligand.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the this compound-coupled resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with an uncoupled or mock-coupled resin.
-
Wash the resin several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the resin using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH or ionic strength).
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time.[1]
Protocol:
-
Immobilization of the Target Protein:
-
Covalently immobilize the purified putative target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
The immobilization level should be optimized to avoid mass transport limitations.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of this compound to the immobilized protein.
-
After the association phase, inject running buffer to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[1][2]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer in the sample cell.
-
Prepare a solution of this compound at a higher concentration in the same buffer in the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the stoichiometry of binding (n), the binding constant (K_A), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular context by measuring changes in the thermal stability of the protein.
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound at various concentrations. Include a vehicle-treated control.
-
Incubate the cells to allow for target engagement.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of the soluble target protein at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
-
Quantitative Data Presentation
The following tables provide examples of how to present quantitative data obtained from the described experiments. The data presented here is hypothetical but representative of typical results.
Table 1: Surface Plasmon Resonance (SPR) Kinetic Data
| Ligand | Target Protein | k_a (1/Ms) | k_d (1/s) | K_D (nM) |
| This compound | Target X | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| 6α-HEL | DENV-2 NS5-RdRp | - | - | 149[3] |
Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Data
| Ligand | Target Protein | Stoichiometry (n) | K_A (1/M) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| This compound | Target X | 1.1 | 5.0 x 10⁷ | -8.5 | -2.1 | -10.6 |
Signaling Pathway Analysis
Once a direct protein target of this compound is validated, the next step is to understand its role in cellular signaling pathways. Based on the known activities of other compounds from Eurycoma longifolia, a plausible hypothesis is that this compound may modulate inflammatory or cell proliferation pathways, such as the NF-κB signaling pathway.
References
Application of Laurycolactone A in Natural Product Synthesis: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurycolactone A is a naturally occurring C18 quassinoid, a class of degraded triterpenoids known for their complex chemical structures and diverse biological activities. Isolated from Eurycoma longifolia, a plant used in traditional medicine in Southeast Asia, this compound is part of a larger family of bioactive compounds.[1][2][3] Quassinoids, in general, have garnered significant interest from the scientific community due to their potent biological properties, which include anti-inflammatory, antimalarial, and anticancer activities.[2][4] This has spurred considerable effort in the field of natural product synthesis to develop methods for their preparation and modification to explore their therapeutic potential.[5]
This document aims to provide a comprehensive overview of the application of this compound in natural product synthesis. However, a thorough review of the scientific literature reveals a notable absence of published research detailing the total synthesis of this compound or its utilization as a synthetic intermediate. While there is a wealth of information on the synthesis of other quassinoids, this compound has not been a focus of synthetic efforts to date. This may be due to a variety of factors, including its relative biological activity compared to other members of the quassinoid family. For instance, studies have shown that C18-type quassinoids like this compound exhibit no significant inhibitory activity against NF-κB, a key target in inflammation and cancer, unlike their C19 and C20 counterparts.[6]
Despite the lack of specific synthetic applications for this compound, this document will provide relevant information on its chemical properties and the broader context of quassinoid synthesis.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂O₅ | |
| Molecular Weight | 318.37 g/mol | |
| CAS Number | 85643-76-1 | |
| Class | C18 Quassinoid | [1][7] |
| Source | Eurycoma longifolia | [1][2][3] |
General Strategies in Quassinoid Synthesis (Contextual Information)
While no specific protocols for this compound exist, the synthesis of other quassinoids provides insight into the potential strategies that could be employed. The complex, highly oxygenated, and stereochemically rich structures of quassinoids present significant synthetic challenges. Common strategies often involve:
-
Convergent Synthesis: Assembling complex fragments (synthons) of the molecule separately before joining them together.
-
Intramolecular Reactions: Utilizing ring-closing reactions to form the intricate polycyclic core.
-
Stereoselective Control: Employing chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms.
-
Oxidation and Reduction Reactions: Carefully orchestrated to install the numerous oxygen-containing functional groups.
The general workflow for a hypothetical total synthesis of a complex quassinoid is depicted in the following diagram. This is a generalized representation and does not correspond to a specific published synthesis of this compound.
Caption: Generalized workflow for the total synthesis of a complex natural product like a quassinoid.
Conclusion
References
- 1. Synthesis of cytotoxic fluorinated quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Concise Enantioselective Approach to Quassinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Clayton Heathcock's Bibliography [heathcock.org]
Troubleshooting & Optimization
improving the yield of Laurycolactone A from natural sources
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Laurycolactone A from its natural source, Eurycoma longifolia (Tongkat Ali).
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source of this compound?
A1: this compound is a C18 quassinoid primarily isolated from the roots of Eurycoma longifolia Jack, a flowering plant in the Simaroubaceae family.[1] This plant is also rich in other bioactive compounds, including other quassinoids like eurycomanone, canthin-6-one alkaloids, and β-carboline alkaloids, which can present challenges during purification.[1][2]
Q2: Which extraction solvents are most effective for isolating quassinoids like this compound?
A2: Ethanol is a commonly used solvent for the initial extraction of quassinoids from Eurycoma longifolia roots.[2][3] Studies on the extraction of eurycomanone, a major quassinoid in the same plant, have shown that water can also be an effective solvent, particularly in pressurized liquid extraction (PLE).[1][4] The choice of solvent will influence the profile of co-extracted compounds.
Q3: What are the key parameters to consider for optimizing the extraction of this compound?
A3: While specific optimization data for this compound is limited, studies on the closely related quassinoid eurycomanone provide valuable insights. Key parameters to consider include:
-
Temperature: Higher temperatures can increase extraction efficiency, but may also lead to the degradation of thermolabile compounds.
-
Extraction Time: Longer extraction times generally increase yield, but there is a point of diminishing returns.
-
Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but also increases solvent consumption.
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area for extraction.[5]
-
Agitation Speed: Increased agitation can enhance the mass transfer of the target compound into the solvent.[5]
Q4: What are the common challenges in the purification of this compound?
A4: The primary challenge is the presence of a complex mixture of other structurally similar quassinoids and other classes of compounds in the crude extract of Eurycoma longifolia.[1][2] This necessitates multiple chromatographic steps to achieve high purity, which can lead to a loss of the target compound at each stage.
Q5: How can the stability of this compound be maintained during extraction and purification?
A5: Quassinoids can be susceptible to degradation under certain conditions. For instance, some quassinoids are unstable in acidic pH.[6][7] Additionally, exposure to UV light can degrade other sesquiterpene lactones and should be minimized.[8][9] It is advisable to work at moderate temperatures and protect extracts from light.
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient cell lysis | Ensure the plant material is finely ground to increase the surface area for solvent penetration. |
| Inappropriate solvent | While ethanol is common, consider experimenting with different solvent polarities or solvent mixtures. |
| Insufficient extraction time or temperature | Optimize extraction time and temperature. For eurycomanone, a related quassinoid, temperatures around 106°C have been found to be effective in pressurized liquid extraction.[1][4] |
| Inadequate solvent-to-solid ratio | Increase the volume of solvent relative to the amount of plant material to ensure complete extraction. |
Problem 2: Difficulty in Purifying this compound from Co-extractants
| Possible Cause | Suggested Solution |
| Presence of structurally similar compounds | Employ a multi-step purification strategy. Start with liquid-liquid partitioning to separate compounds based on polarity. Follow with column chromatography using different stationary phases (e.g., silica gel, reversed-phase C18) and gradient elution. |
| Co-elution of impurities | Optimize the mobile phase composition and gradient in your chromatographic steps. High-performance liquid chromatography (HPLC) may be necessary for final purification. |
| Overloading of the chromatography column | Ensure that the amount of crude extract loaded onto the column is appropriate for its size and separation capacity. |
Problem 3: Suspected Degradation of this compound
| Possible Cause | Suggested Solution |
| Exposure to harsh pH conditions | Buffer your extraction and purification solvents to maintain a neutral pH. Some quassinoids have been shown to be unstable at acidic pH.[6][7] |
| Exposure to high temperatures | Use moderate temperatures during extraction and solvent evaporation. Avoid prolonged heating. |
| Photodegradation | Protect your extracts and purified fractions from direct light.[8][9] Use amber glassware or cover your containers with aluminum foil. |
Data Presentation
Table 1: Optimized Extraction Parameters for Eurycomanone from Eurycoma longifolia
| Extraction Method | Parameter | Optimized Value | Reference |
| Pressurized Liquid Extraction (PLE) | Temperature | 106 °C | [1][4] |
| Pressure | 870 psi | [1][4] | |
| Static Time | 30 min | [1][4] | |
| Water Extraction | Temperature | 100 °C | [5] |
| Time | 45 min | [5] | |
| Solvent to Solid Ratio | 20:1 | [5] | |
| Agitation Speed | 400 rpm | [5] | |
| Particle Size | Powder | [5] |
Experimental Protocols
Protocol 1: General Extraction of Quassinoids from Eurycoma longifolia
-
Material Preparation: Air-dry the roots of Eurycoma longifolia and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered root material with 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.
-
Stir the mixture for 24 hours.
-
Repeat the extraction process three to five times with fresh solvent to ensure exhaustive extraction.[2]
-
-
Concentration:
-
Combine the ethanol extracts.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.[2]
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[2] The quassinoids are typically enriched in the ethyl acetate fraction.
-
-
Further Processing: The enriched fraction can then be subjected to chromatographic purification.
Protocol 2: Chromatographic Purification of Quassinoids
-
Column Chromatography (Silica Gel):
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform-methanol.[2]
-
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Further Purification (Reversed-Phase Chromatography):
-
Combine fractions containing the compound of interest.
-
If necessary, perform further purification using reversed-phase (C18) column chromatography with a suitable solvent system, such as a methanol-water or acetonitrile-water gradient.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physico-chemical effects of the major quassinoids in a standardized Eurycoma longifolia extract (Fr 2) on the bioavailability and pharmacokinetic properties, and their implications for oral antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
overcoming solubility issues with Laurycolactone A in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Laurycolactone A in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a C18 quassinoid, a type of naturally occurring diterpenoid isolated from the plant Eurycoma longifolia.[1] Like many other quassinoids, it is a lipophilic molecule, meaning it has poor solubility in water and aqueous buffers. This presents a significant challenge for in vitro and in vivo experiments that require the compound to be in a soluble, biologically active state in an aqueous environment, such as cell culture media or physiological buffers.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, acetone, chloroform, and ethyl acetate. For biological experiments, DMSO is the most commonly used solvent to prepare a concentrated stock solution due to its high solubilizing power and miscibility with aqueous media.
Q3: How should I prepare a stock solution of this compound for my experiments?
It is recommended to first prepare a high-concentration stock solution of this compound in an appropriate organic solvent, such as DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous experimental buffer or cell culture medium. A general protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. Typically, a final DMSO concentration of 0.1% to 0.5% (v/v) is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to ensure that the concentration of DMSO used does not affect cell viability or the experimental outcome.
Q5: What should I do if I observe precipitation when diluting my this compound stock solution into an aqueous buffer?
Precipitation upon dilution indicates that the solubility of this compound in the final aqueous solution has been exceeded. Please refer to the "Troubleshooting Guide" below for steps to address this issue.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered with this compound.
Issue 1: Precipitation Observed Upon Dilution in Aqueous Buffer
Logical Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for precipitation of this compound.
| Step | Action | Rationale |
| 1 | Lower the Final Concentration | The most straightforward approach is to reduce the final concentration of this compound in your aqueous buffer. The compound may be precipitating simply because its solubility limit has been exceeded. |
| 2 | Adjust Stock Solution Concentration | Prepare a lower concentration stock solution in DMSO. This will result in a smaller volume of DMSO being added to the aqueous buffer to achieve the same final concentration of this compound, which can sometimes aid solubility. |
| 3 | Incorporate a Surfactant | For cell-free assays, consider adding a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 to your aqueous buffer at a low concentration (e.g., 0.01-0.1%). Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[2] |
| 4 | Utilize a Co-solvent System | In some instances, a mixture of solvents can provide better solubilizing properties than a single solvent. A co-solvent system, such as a blend of polyethylene glycol (PEG) 400, propylene glycol, and ethanol, can be used to dissolve the compound before final dilution in the aqueous buffer.[3] |
Issue 2: Inconsistent Experimental Results
Inconsistent results may be due to incomplete solubilization of this compound.
| Suggestion | Action | Rationale |
| 1 | Vortex and Warm | After preparing the stock solution and after diluting to the final concentration, vortex the solution thoroughly. Gentle warming in a 37°C water bath can also help to ensure complete dissolution. |
| 2 | Freshly Prepare Solutions | Prepare the final working solution of this compound fresh for each experiment from the frozen stock. Avoid repeated freeze-thaw cycles of the working solution. |
| 3 | Sonication | In some cases, brief sonication of the solution in an ultrasonic bath can help to break up any micro-precipitates and ensure a homogenous solution. |
Quantitative Data Summary
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Acetone | Soluble | Primarily used for extraction and purification, less common for biological assay stock solutions. |
| Chloroform | Soluble | Not recommended for biological experiments due to its toxicity. |
| Ethyl Acetate | Soluble | Primarily used for extraction and purification. |
| Water / Aqueous Buffers | Poorly Soluble | Requires the use of a co-solvent or other solubilization techniques. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear.
-
Sterilization: If required for your application (e.g., cell culture), sterile-filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol details the dilution of the stock solution into cell culture medium.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming Medium: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Dilution: Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired concentration. It is recommended to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Signaling Pathway
This compound, as a quassinoid, is expected to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The diagram below illustrates a potential mechanism of action for quassinoids, including the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cell survival.[4][5]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Neuroinflammatory Effect of Alantolactone through the Suppression of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inactivation of AKT/NF-κB signaling by eurycomalactone decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Laurycolactone A instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laurycolactone A. The information provided addresses potential instability issues in cell culture media and offers guidance on proper handling and experimental setup.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when using this compound in your experiments.
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Solution: this compound is soluble in organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] It is recommended to prepare fresh stock solutions in cell culture grade DMSO for each experiment. If a stock solution must be stored, it should be aliquoted into small volumes and stored at -20°C or lower for no longer than a few months.[1] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Instability in cell culture media.
-
Solution: The lactone functional group in this compound can be susceptible to hydrolysis, especially under physiological pH (around 7.4) and temperature (37°C) conditions typical of cell culture.[2][3][4][5][6] It is crucial to determine the stability of this compound in your specific cell culture medium.
-
Recommendation: Perform a time-course experiment to quantify the concentration of intact this compound in your complete cell culture medium over the duration of your planned experiment (e.g., 0, 2, 4, 8, 24, 48 hours). High-Performance Liquid Chromatography (HPLC) is a suitable analytical method for this purpose.[1] A significant decrease in the concentration of the parent compound over time indicates instability.
-
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Incomplete dissolution of this compound.
-
Solution: Ensure complete dissolution of this compound in the stock solvent before further dilution into aqueous media. For higher solubility, you can warm the tube at 37°C and use an ultrasonic bath for a short period.[1] When preparing working solutions, add the stock solution to the cell culture medium and mix thoroughly. Visually inspect for any precipitation.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: Highly lipophilic compounds can adsorb to plastic surfaces of culture plates and tubes.[7] Consider using low-binding plasticware or pre-coating the plasticware with a blocking agent like bovine serum albumin (BSA) if compatible with your experimental setup.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a C18 quassinoid, a type of diterpenoid.[8] Its molecular formula is C18H22O5. It is a solid, crystalline substance.[1]
| Property | Value | Reference |
| Molecular Formula | C18H22O5 | [9] |
| Molecular Weight | 318.4 g/mol | [9] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Q2: How should I prepare my stock and working solutions of this compound?
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in sterile, cell culture grade DMSO.[1]
-
Working Solution: Dilute the stock solution directly into your complete cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q3: What factors in cell culture media can affect the stability of this compound?
Several factors can contribute to the degradation of compounds in cell culture media:
-
pH: The physiological pH of most cell culture media (7.2-7.4) can promote the hydrolysis of lactone rings.[2][6]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Enzymes: Serum in the culture medium contains esterases and other enzymes that can metabolize or degrade compounds.
-
Light: Exposure to light can cause photodegradation of sensitive molecules.
Q4: How can I assess the stability of this compound in my specific cell culture setup?
The most direct way is to perform a stability study. A general protocol is provided below.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using HPLC.
Materials:
-
This compound
-
Cell culture grade DMSO
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18 reverse-phase)[10]
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration you intend to use in your experiments.
-
Incubation: Aliquot the working solution into sterile tubes or wells.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The "0 hour" sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Sample Preparation for HPLC: Before analysis, samples may need to be processed to remove proteins and other interfering substances. This can often be achieved by protein precipitation with a solvent like acetonitrile.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the concentration of intact this compound. A validated HPLC method for quassinoids, including this compound, has been described and can be adapted.[1]
-
Data Analysis: Plot the concentration of this compound against time to determine its stability profile in your cell culture medium.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting inconsistent this compound results.
References
- 1. This compound | CAS:85643-76-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C18H22O5 | CID 46878902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijrap.net [ijrap.net]
Technical Support Center: Optimizing HPLC Separation of Laurycolactone A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Laurycolactone A from other quassinoids.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of this compound and other quassinoids from a crude extract of Eurycoma longifolia?
A1: A common starting point for the separation of quassinoids is reversed-phase HPLC. A general-purpose method that can be optimized would be:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration. A typical gradient might be from 20% B to 80% B over 40 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
This method provides a good balance of resolution and analysis time for a broad range of quassinoids.
Q2: My peaks for this compound and a co-eluting quassinoid are not well resolved. What is the first parameter I should adjust?
A2: The most effective initial parameter to adjust for improving the resolution of closely eluting peaks is the mobile phase composition, specifically the gradient slope. A shallower gradient (a slower increase in the organic solvent percentage over a longer time) will increase the separation between peaks. If you are running an isocratic method, decreasing the percentage of the organic solvent will increase retention times and may improve resolution.
Q3: I am observing significant peak tailing for my this compound peak. What are the potential causes and solutions?
A3: Peak tailing can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with polar functional groups on the quassinoid molecules.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This will protonate the silanol groups and reduce these secondary interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination or Degradation: The column may have accumulated contaminants or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
-
Q4: My retention times are shifting from one run to the next. What should I investigate?
A4: Retention time variability can be due to several issues:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.
-
Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time drift.
-
Solution: Increase the column equilibration time between runs. A general rule is to flush the column with at least 10 column volumes of the initial mobile phase.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates.
-
Solution: Perform routine maintenance on your HPLC system, including checking for leaks and cleaning or replacing check valves as needed.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and an Isomeric Quassinoid
Symptoms:
-
Overlapping peaks for this compound and another quassinoid with a similar mass.
-
Resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Selectivity | Modify the organic solvent. If using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol. The different solvent properties can alter the selectivity of the separation. |
| Gradient is too Steep | Decrease the gradient slope. For example, instead of a 2% per minute increase in organic solvent, try a 1% or 0.5% per minute increase. |
| Sub-optimal Temperature | Vary the column temperature. Lower temperatures often increase retention and can improve resolution, while higher temperatures can improve efficiency but may decrease retention. Analyze at 25°C, 30°C, and 35°C to observe the effect on separation. |
| Incorrect Stationary Phase | If resolution cannot be achieved on a standard C18 column, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds. For enantiomeric separation, a chiral stationary phase would be necessary. |
Issue 2: Broad and Asymmetric Peaks
Symptoms:
-
Peaks are wider than expected.
-
Significant peak fronting or tailing.
Possible Causes & Solutions:
| Cause | Solution |
| High Dead Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
| Sample Solvent Incompatibility | The sample should be dissolved in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion. |
| Column Contamination | A buildup of strongly retained compounds from previous injections can affect peak shape. Implement a column washing step after each sequence with a strong solvent. |
| Deteriorated Column | Over time and with harsh mobile phases, the stationary phase can degrade. This can lead to a loss of efficiency and poor peak shape. If other troubleshooting steps fail, replace the column. |
Experimental Protocols
Protocol 1: General Screening Method for Quassinoids
This protocol is designed for the initial analysis of a crude plant extract to identify the presence of this compound and other quassinoids.
-
Sample Preparation:
-
Extract 1 g of dried, ground Eurycoma longifolia root powder with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-45 min: 20% to 80% B
-
45-50 min: 80% B
-
50.1-55 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Protocol 2: Optimized Method for High-Resolution Separation of this compound
This protocol is designed to achieve baseline separation of this compound from closely eluting isomeric quassinoids.
-
Sample Preparation:
-
As per Protocol 1.
-
-
HPLC Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 2.1 mm, 2.7 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-10 min: 30% B
-
10-40 min: 30% to 55% B
-
40-45 min: 55% to 90% B
-
45-50 min: 90% B
-
50.1-60 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Data Presentation
Table 1: Effect of Organic Modifier on Resolution of this compound and Isomer X
| Organic Modifier | Retention Time of this compound (min) | Retention Time of Isomer X (min) | Resolution (Rs) |
| Acetonitrile | 22.5 | 22.9 | 1.2 |
| Methanol | 28.1 | 29.0 | 1.8 |
Conditions: C18 column (250 x 4.6 mm, 5 µm), gradient of 20-80% organic modifier in water with 0.1% formic acid over 40 minutes, flow rate 1.0 mL/min, temperature 30°C.
Table 2: Influence of Gradient Slope on Separation
| Gradient Time (min) | Retention Time of this compound (min) | Retention Time of Isomer X (min) | Resolution (Rs) |
| 20 | 18.2 | 18.5 | 0.9 |
| 40 | 28.1 | 29.0 | 1.8 |
| 60 | 35.4 | 36.8 | 2.1 |
Conditions: C18 column (250 x 4.6 mm, 5 µm), gradient of 20-80% methanol in water with 0.1% formic acid, flow rate 1.0 mL/min, temperature 30°C.
Visualizations
Caption: Workflow for optimizing HPLC separation of this compound.
Technical Support Center: Laurycolactone A Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the isolation of Laurycolactone A.
Troubleshooting Guide for Low Purity of Isolated this compound
Low purity of the final isolated this compound can arise from several factors during the extraction and purification process. This guide provides a systematic approach to identifying and resolving these issues.
Question: Why is the purity of my isolated this compound consistently low after column chromatography?
Answer:
Low purity after column chromatography is a common issue in natural product isolation. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Inadequate Separation of Structurally Similar Compounds: this compound is often isolated alongside other structurally related quassinoids from Eurycoma longifolia, such as Laurycolactone B. These compounds may have very similar polarities, leading to co-elution from the chromatography column.
-
Solution: Optimize your chromatographic conditions. This may involve:
-
Trying different solvent systems: Experiment with solvent systems of varying polarities to improve the separation between this compound and its co-eluting impurities.
-
Using a different stationary phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase C18.
-
Employing gradient elution: A gradual change in the solvent polarity during elution can often provide better resolution than isocratic elution (using a single solvent mixture).
-
-
-
Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping peaks and poor separation.
-
Solution: Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
-
-
Improper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation.
-
Solution: Ensure the column is packed uniformly. Slurry packing is often the preferred method for achieving a homogenous column bed.
-
Question: My final product shows multiple spots on a Thin Layer Chromatography (TLC) plate. What could be the cause?
Answer:
Multiple spots on a TLC plate indicate the presence of impurities. Here are some potential causes and solutions:
-
Incomplete Fraction Collection: You may have collected fractions that contain a mixture of this compound and other compounds.
-
Solution: Monitor the column elution more carefully using TLC. Analyze smaller fractions and only combine the fractions that show a single, pure spot corresponding to this compound.
-
-
Degradation of the Compound: this compound, like many natural products, may be sensitive to heat, light, or pH.
-
Solution: Take precautions to minimize degradation. Avoid excessive heat during solvent evaporation and protect the sample from direct light. Ensure that the solvents used are of high purity and free from acidic or basic contaminants.
-
-
Contamination from Solvents or Glassware: Impurities can be introduced from contaminated solvents or improperly cleaned glassware.
-
Solution: Use high-purity, HPLC-grade solvents for all chromatographic steps. Ensure all glassware is thoroughly cleaned and dried before use.
-
Question: After crystallization, the melting point of my this compound is broad, and the yield is low. What can I do?
Answer:
A broad melting point is a classic sign of an impure compound. Low yield during crystallization can also be a challenge.
-
Presence of Impurities Inhibiting Crystal Growth: Even small amounts of impurities can interfere with the crystallization process.
-
Solution: Attempt further purification of the material before crystallization. This could involve a second round of column chromatography under optimized conditions or preparative HPLC.
-
-
Inappropriate Crystallization Solvent: The choice of solvent is critical for successful crystallization.
-
Solution: Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The original isolation of this compound utilized ethanol for crystallization. You could also try mixtures, such as ethyl acetate/hexane.
-
-
Crystallization Occurring Too Quickly: Rapid crystallization can trap impurities within the crystal lattice.
-
Solution: Allow the solution to cool slowly to promote the formation of larger, purer crystals. You can achieve this by insulating the crystallization flask or placing it in a Dewar flask.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a low-purity sample of this compound?
A1: The most probable impurities are other quassinoids with similar structures and polarities that are also present in Eurycoma longifolia. A prime example is Laurycolactone B , which was originally isolated from the mother liquor after the crystallization of this compound. Other related quassinoids and triterpenoids from the plant extract could also be present.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying impurities. A pure sample should show a single major peak.
-
Quantitative Proton Nuclear Magnetic Resonance (qHNMR): qHNMR is an excellent method for determining the absolute purity of a sample without the need for a reference standard of the impurities.[1][2][3][4]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the isolated compound and help in the identification of any impurities.
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity for crystalline solids.
Q3: Can I use the same extraction and purification protocol for different batches of plant material?
A3: While a standardized protocol is a good starting point, be aware that the chemical composition of plant material can vary depending on factors like the geographical source, age of the plant, and harvesting time. It is always advisable to monitor the purification process for each new batch of plant material using techniques like TLC and HPLC to ensure the consistent purity of the final product.
Q4: Are there any specific safety precautions I should take when working with this compound and the solvents used in its isolation?
A4: Yes, always follow standard laboratory safety procedures. Work in a well-ventilated fume hood, especially when using volatile organic solvents like ethyl acetate and hexane. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data for this compound may be limited, it is prudent to handle all isolated natural products with care.
Data Presentation
The following table summarizes the key physicochemical properties of this compound and its common impurity, Laurycolactone B. This data is essential for developing effective purification strategies.
| Property | This compound | Laurycolactone B | Reference |
| Molecular Formula | C₁₈H₂₂O₅ | C₁₈H₂₀O₅ | [5] |
| Molecular Weight | 318.37 g/mol | 316.35 g/mol | [6] |
| General Polarity | Polar | Slightly less polar than this compound | Inferred from chromatographic behavior |
| Likely Co-eluting | Yes | Yes | Based on co-isolation |
Experimental Protocols
General Protocol for Isolation and Purification of this compound
This protocol is a generalized procedure based on common methods for quassinoid isolation. Optimization will likely be required for your specific experimental setup and plant material.
-
Extraction:
-
Air-dry and powder the roots of Eurycoma longifolia.
-
Extract the powdered root material with 80% ethanol at room temperature with stirring for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to remove the ethanol.
-
Suspend the resulting aqueous residue in water and partition successively with ethyl acetate.
-
Collect the ethyl acetate fraction and evaporate the solvent to dryness to obtain the crude ethyl acetate extract.
-
-
Column Chromatography:
-
Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC, visualizing the spots under UV light or by staining.
-
Combine the fractions containing the spot corresponding to this compound.
-
-
Crystallization:
-
Evaporate the solvent from the combined pure fractions.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Purity Assessment:
-
Determine the melting point of the crystals.
-
Analyze the purity of the final product by HPLC and/or qHNMR.
-
Mandatory Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for addressing low purity of this compound.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. unifr.ch [unifr.ch]
- 5. US7404972B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 6. US8193345B2 - Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution - Google Patents [patents.google.com]
refining dosage and administration of Laurycolactone A for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage and administration of Laurycolactone A for in vivo studies. Due to the limited availability of specific in vivo data for this compound, this guide is based on its known physicochemical properties and established best practices for advancing poorly soluble natural products through preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a C18 quassinoid, a type of diterpenoid, isolated from Eurycoma longifolia.[1] Its key properties are summarized in the table below.
Q2: What is the solubility of this compound in aqueous solutions?
Q3: What are the potential challenges in the in vivo administration of this compound?
A3: The primary challenge for in vivo studies of this compound is its likely poor water solubility, which can lead to low bioavailability and variability in experimental results.[3][4] Other potential challenges include identifying a suitable and non-toxic vehicle for administration, determining the maximum tolerated dose (MTD), and monitoring for any adverse effects.
Q4: Which routes of administration are suitable for this compound?
A4: The choice of administration route depends on the experimental goals. Oral (PO) administration is common for evaluating potential therapeutic effects, but bioavailability may be a concern. Intraperitoneal (IP) or intravenous (IV) injections can provide more direct systemic exposure but may require more complex formulations to avoid precipitation.[5]
Q5: How can I improve the bioavailability of this compound for my in vivo studies?
A5: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include using co-solvents, surfactants, cyclodextrins, or creating lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[3][4][6][7] Particle size reduction through micronization or nanonization can also improve dissolution rates.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates in the vehicle during formulation. | The concentration of this compound exceeds its solubility in the chosen vehicle. The vehicle composition is not optimal. | - Reduce the concentration of this compound.- Increase the proportion of the co-solvent in the vehicle.- Add a surfactant or solubilizing agent.- Gently warm and sonicate the mixture to aid dissolution.[2] |
| Animal shows signs of distress or toxicity after administration (e.g., lethargy, ruffled fur, weight loss). | The dose of this compound is too high. The vehicle itself is causing toxicity. | - Reduce the dose of this compound.- Conduct a Maximum Tolerated Dose (MTD) study.- Administer the vehicle alone to a control group to assess its toxicity.- Consider a different, less toxic vehicle. |
| High variability in experimental results between animals. | Inconsistent dosing technique. Poor bioavailability of the compound. | - Ensure accurate and consistent administration volumes and techniques.- Improve the formulation to enhance solubility and absorption.- Consider a route of administration with higher bioavailability (e.g., IP instead of PO). |
| No observable effect at the tested doses. | The doses are too low. Poor bioavailability is preventing the compound from reaching its target. The compound is not active in the chosen model. | - Increase the dose, guided by MTD studies.- Improve the formulation to increase systemic exposure.- Confirm the engagement of the target in in vitro assays before proceeding with extensive in vivo studies. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 85643-76-1 | [2][8] |
| Molecular Formula | C18H22O5 | [2][8] |
| Molecular Weight | 318.4 g/mol | [2][8] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Table 2: Example Formulation Components for Poorly Soluble Compounds
| Component Type | Example | Function | Considerations |
| Co-solvent | Polyethylene glycol (PEG) 300/400, Propylene glycol (PG), Ethanol | Increases the solubility of the compound. | Can cause toxicity at high concentrations. |
| Surfactant | Tween 80, Cremophor EL | Improves wetting and dissolution by forming micelles.[3] | Potential for hypersensitivity reactions (especially Cremophor EL). |
| Vehicle for Suspension | 0.5% Carboxymethylcellulose (CMC) | Suspends the compound for uniform dosing. | Requires vigorous shaking before each administration. |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to enhance solubility.[4] | Can have renal toxicity at high doses. |
Experimental Protocols
Protocol 1: Preparation of a Vehicle for Oral Administration (Suspension)
-
Objective: To prepare a 10 mg/mL suspension of this compound in a 0.5% CMC vehicle.
-
Materials: this compound, Carboxymethylcellulose (CMC, low viscosity), sterile water for injection, sterile glass vial, magnetic stirrer, weigh scale, spatula.
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously until a clear, viscous solution is formed.
-
Add a small amount of the CMC vehicle to the weighed this compound to form a paste.
-
Gradually add the remaining CMC vehicle to the paste while stirring continuously.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Store the suspension at 4°C and protect it from light. Shake vigorously before each use.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice
-
Objective: To determine the MTD of this compound administered via oral gavage.
-
Animals: Female and male mice (e.g., C57BL/6), 6-8 weeks old.
-
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Prepare the this compound formulation at various concentrations.
-
Assign animals to dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 per group).
-
Administer a single dose of the formulation or vehicle via oral gavage.
-
Monitor animals daily for 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) and mortality.
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
-
Visualizations
Caption: General Experimental Workflow for In Vivo Studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:85643-76-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C18H22O5 | CID 46878902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Laurycolactone A Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Laurycolactone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a diterpenoid compound with the chemical formula C18H22O5 and a molecular weight of 318.4 g/mol .[1][2] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which suggests it is a lipophilic compound with potentially low aqueous solubility.[1] While experimental data on its water solubility is limited, its chemical nature suggests that researchers may face challenges with its dissolution and, consequently, its oral bioavailability.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H22O5 | [1][2] |
| Molecular Weight | 318.4 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Q2: What are the primary challenges in formulating this compound for oral delivery?
The primary challenge in formulating this compound for oral delivery is likely its poor aqueous solubility. Like many other sesquiterpene lactones, its lipophilic nature can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and low bioavailability. Overcoming this solubility barrier is the main focus of formulation development for this compound.
Q3: What are the most promising strategies for enhancing the bioavailability of this compound?
Several advanced formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level. This can significantly improve the dissolution rate and oral bioavailability.
-
Nanoparticle-Based Drug Delivery Systems: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to faster dissolution. Technologies like nanoemulsions, nanosuspensions, and polymeric nanoparticles are promising approaches.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of this compound formulations.
Poor Dissolution Rate of Solid Dispersion Formulations
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug release during in vitro dissolution testing. | Incomplete amorphization of this compound. | - Increase the polymer-to-drug ratio. - Optimize the solvent evaporation or melt extrusion process parameters (e.g., temperature, speed). - Characterize the solid dispersion using DSC and XRD to confirm the amorphous state. |
| Recrystallization of the drug during storage. | - Select a polymer with a high glass transition temperature (Tg). - Store the formulation in a low-humidity environment. - Incorporate a crystallization inhibitor into the formulation. | |
| Poor wettability of the solid dispersion powder. | - Include a surfactant or a hydrophilic polymer in the formulation. - Optimize the particle size and morphology of the solid dispersion. |
Instability of Nanoparticle Formulations
| Problem | Potential Cause | Troubleshooting Steps |
| Particle aggregation and sedimentation in nanosuspensions. | Insufficient stabilizer concentration. | - Increase the concentration of the steric or ionic stabilizer. - Use a combination of stabilizers for enhanced stability. |
| Ostwald ripening. | - Select a stabilizer that effectively inhibits crystal growth. - Optimize the homogenization or milling process to achieve a narrow particle size distribution. | |
| Phase separation in nanoemulsions. | Inappropriate oil, surfactant, or co-surfactant selection. | - Screen different components based on the drug's solubility and the desired emulsion properties. - Construct a pseudo-ternary phase diagram to identify the optimal component ratios for a stable nanoemulsion region. |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (DSC, XRD).
In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a biorelevant medium (e.g., Simulated Gastric Fluid without pepsin, pH 1.2; Simulated Intestinal Fluid without pancreatin, pH 6.8). The addition of a small amount of surfactant (e.g., 0.5% SLS) may be necessary to maintain sink conditions.
-
Apparatus Speed: 50 or 75 RPM.
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Place a known amount of the this compound formulation (equivalent to the desired dose) into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Visualizations
General Workflow for Enhancing Bioavailability
References
managing potential degradation of Laurycolactone A during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential degradation of Laurycolactone A during storage and experimentation. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides
Issue: I am seeing unexpected or inconsistent results in my bioassays.
This could be due to the degradation of this compound. Follow this troubleshooting guide to investigate.
| Question | Possible Cause | Recommended Action |
| 1. How is the this compound stored? | Improper storage conditions. | This compound, a diterpenoid lactone, should be stored desiccated at -20°C to minimize degradation[1]. Ensure the container is tightly sealed to prevent moisture absorption. |
| 2. How old is the current stock solution? | Degradation in solution over time. | Prepare fresh stock solutions frequently. It is recommended to use freshly prepared solutions for sensitive experiments. For guidance on preparing stock solutions, see the Experimental Protocols section. |
| 3. What solvent was used to dissolve the this compound? | Solvent-induced degradation. | This compound is typically dissolved in organic solvents like methanol or DMSO for experimental use[2][3]. The stability in aqueous solutions, especially at neutral or alkaline pH, may be limited due to potential hydrolysis of the lactone ring[4][5][6]. |
| 4. Has the solution been exposed to light or elevated temperatures? | Photodegradation or thermal degradation. | Protect solutions of this compound from light by using amber vials or wrapping containers in foil. Avoid repeated freeze-thaw cycles and prolonged exposure to room temperature. |
| 5. How can I check for degradation? | Presence of degradation products. | Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of your this compound stock. A stability-indicating HPLC method can separate the parent compound from its degradation products. For a general protocol, refer to the Experimental Protocols section. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal long-term storage conditions for solid this compound?
-
A1: Solid this compound should be stored in a tightly sealed container, protected from light, and kept in a desiccated environment at -20°C[1].
-
-
Q2: How should I prepare a stock solution of this compound?
-
A2: It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as methanol or DMSO[2][3]. For a detailed protocol, please see the Experimental Protocols section. These stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Q3: How stable is this compound in aqueous solutions?
Degradation
-
Q4: What are the likely degradation pathways for this compound?
-
A4: Based on the structure of this compound (a diterpenoid lactone), the most probable degradation pathways include:
-
Hydrolysis: The lactone ring is susceptible to opening under aqueous conditions, especially at basic pH[4][5][6].
-
Oxidation: As a complex organic molecule, this compound may be prone to oxidation, especially if exposed to air and light over extended periods[1][7][8][9][10].
-
Photodegradation: Exposure to UV or ambient light can induce degradation in complex natural products[11].
-
-
-
Q5: Are there any known degradation products of this compound?
-
A5: Currently, there is no specific information in the scientific literature detailing the identified degradation products of this compound. General degradation of similar compounds suggests that hydrolysis would lead to the corresponding hydroxy carboxylic acid.
-
-
Q6: How can I monitor the degradation of this compound in my samples?
-
A6: A stability-indicating HPLC method is the most common approach to monitor the degradation of pharmaceutical compounds[12][13][14][15][16][17]. This involves developing an HPLC method that can separate the intact this compound from any potential degradation products. LC-MS can be a powerful tool for identifying unknown degradation products[13][18][19][20].
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Recommended Container |
| Solid | -20°C | Desiccated | Protected from light | Tightly sealed vial |
| Stock Solution (in anhydrous organic solvent) | -20°C | Inert gas (e.g., argon or nitrogen) headspace is ideal | Amber vial or foil-wrapped | Tightly sealed vial |
Table 2: Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Key Influencing Factors | Potential Outcome |
| Hydrolysis | pH (especially neutral to alkaline), presence of water | Opening of the lactone ring to form a hydroxy carboxylic acid |
| Oxidation | Exposure to oxygen, presence of oxidizing agents, light | Formation of various oxidized derivatives |
| Photodegradation | Exposure to UV and ambient light | Formation of various photoproducts |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous methanol or DMSO
-
Calibrated balance
-
Volumetric flask (amber or clear, to be wrapped in foil)
-
Pipettes
-
Vortex mixer or sonicator
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid to the volumetric flask.
-
Add a small amount of the chosen solvent (methanol or DMSO) to dissolve the solid. Gentle vortexing or sonication may be required[21][22][23][24].
-
Once dissolved, add the solvent to the final volume.
-
Mix the solution thoroughly.
-
Store the stock solution in tightly sealed amber vials at -20°C. It is advisable to prepare small aliquots to minimize freeze-thaw cycles.
-
Protocol 2: General Stability-Indicating HPLC Method for Quassinoids (Adaptable for this compound)
This protocol is a general guideline based on methods used for other quassinoids and should be optimized for your specific instrumentation and requirements[3][25][26].
-
Instrumentation and Conditions:
-
HPLC System: With UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is common. For example, a gradient from 20% B to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 240 nm, typical for quassinoids).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard solution to determine the retention time and peak area of the intact compound.
-
To assess stability, analyze your experimental sample and compare the chromatogram to the standard. The appearance of new peaks or a decrease in the peak area of this compound can indicate degradation.
-
Mandatory Visualization
Caption: Experimental workflow for using this compound and troubleshooting potential degradation.
Caption: Inferred anticancer signaling pathway for this compound based on related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103408564B - The extraction and purification process of eurycomanone in Tongkat Ali plant - Google Patents [patents.google.com]
- 3. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ACP - Oxidation product characterization from ozonolysis of the diterpene ent-kaurene [acp.copernicus.org]
- 9. An Overview of Biotransformation and Toxicity of Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 12. ijpsm.com [ijpsm.com]
- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 15. impactfactor.org [impactfactor.org]
- 16. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 17. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. scribd.com [scribd.com]
- 23. flinnsci.com [flinnsci.com]
- 24. m.youtube.com [m.youtube.com]
- 25. High performance liquid chromatography in phytochemical analysis of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ir.uitm.edu.my [ir.uitm.edu.my]
Validation & Comparative
A Comparative Analysis of the Anticancer Properties of Eurycomanone and Alantolactone
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of the natural compounds eurycomanone and alantolactone, supported by experimental data from peer-reviewed studies. Due to a lack of available research on the anticancer properties of Laurycolactone A, this guide will focus on a comparative analysis of eurycomanone and alantolactone, two well-studied compounds with significant potential in oncology research.
Introduction
Eurycomanone, a major quassinoid found in the roots of Eurycoma longifolia, and alantolactone, a sesquiterpene lactone isolated from plants of the Inula genus, have both demonstrated potent anticancer activities in a variety of preclinical models. This guide synthesizes the current scientific literature to compare their efficacy, mechanisms of action, and the experimental protocols used to evaluate their anticancer potential.
Comparative Anticancer Activity: Eurycomanone vs. Alantolactone
The following tables summarize the in vitro cytotoxic activities of eurycomanone and alantolactone against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Eurycomanone in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 4.58 ± 0.090 | [1] |
| HT-29 | Colorectal Cancer | 1.22 ± 0.11 | [1] |
| A2780 | Ovarian Cancer | 1.37 ± 0.13 | [1] |
| A549 | Lung Cancer | Not specified in µM | [2] |
| MCF-7 | Breast Cancer | 2.2 ± 0.18 µg/mL | [2] |
| HepG2 | Liver Cancer | Not specified in µM | [2] |
| Caov-3 | Ovarian Cancer | Not specified in µM | [2] |
| HM3KO | Melanoma | Not specified in µM | [2] |
Table 2: IC50 Values of Alantolactone in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H1299 | Lung Cancer | Not specified | [3] |
| Anip973 | Lung Cancer | Not specified | [3] |
| HepG2 | Liver Cancer | Not specified | [4] |
| HCT-8 | Colorectal Cancer | Not specified | [5] |
| HCT-116 | Colorectal Cancer | Not specified | [5] |
| RKO | Colorectal Cancer | Not specified | [5] |
| A549 | Lung Cancer | Not specified | [5] |
| NCI-H520 | Lung Squamous Carcinoma | Not specified | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.3 | [6] |
| BT-549 | Triple-Negative Breast Cancer | 4.5 | [6] |
| MCF-7 | Breast Cancer | 19.4 - 39.6 | [6] |
| 143B | Osteosarcoma | 4.251 | [7] |
| MG63 | Osteosarcoma | 6.963 | [7] |
| U2OS | Osteosarcoma | 5.531 | [7] |
| SKOV-3 | Ovarian Cancer | 32 (24h), 9.66 (48h), 8.05 (72h) | [5] |
Mechanisms of Anticancer Action
Both eurycomanone and alantolactone exert their anticancer effects through the induction of apoptosis (programmed cell death), but they target distinct signaling pathways.
Eurycomanone primarily induces apoptosis through the p53 signaling pathway.[8] It upregulates the expression of the tumor suppressor protein p53, which in turn increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in apoptosis.[8]
Alantolactone has a more multifaceted mechanism of action, primarily targeting the NF-κB and STAT3 signaling pathways, which are crucial for cancer cell survival, proliferation, and inflammation.[4][10][11] Alantolactone inhibits the activation of NF-κB by preventing the phosphorylation of IκB-α, thereby blocking the nuclear translocation of the p65 subunit.[10] It also selectively inhibits the activation of STAT3.[11] By suppressing these pathways, alantolactone downregulates the expression of downstream target genes involved in cell survival and proliferation, leading to apoptosis.[4][10] Additionally, alantolactone has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating autophagy.[4][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the anticancer activities of eurycomanone and alantolactone.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of eurycomanone or alantolactone (typically ranging from 0.01 to 150 µM) for different time periods (e.g., 24, 48, and 72 hours).[3][5] A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[3][11]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[11] The plate is then shaken on an orbital shaker for about 15 minutes.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Detection
1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the desired concentrations of the compound for a specified time, then harvested and washed with cold PBS.[12]
-
Cell Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.[12]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[12]
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[12][13]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[13] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[12]
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Cells grown on coverslips or in plates are fixed with 4% paraformaldehyde and then permeabilized with a solution like 0.2% Triton X-100.[1][14]
-
TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently-labeled dUTP) for 60 minutes at 37°C.[1][14]
-
Detection: If a hapten-labeled dUTP is used, a secondary detection step with a fluorescently-labeled antibody or streptavidin is performed.[1]
-
Microscopy: The cells are then visualized using a fluorescence microscope.[14] Apoptotic cells will show bright nuclear fluorescence.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment with eurycomanone or alantolactone, cells are lysed in a buffer containing protease inhibitors.[3]
-
Protein Quantification: The total protein concentration in the lysate is determined using a method like the Bradford assay.[3]
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p53, Bax, Bcl-2, NF-κB, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
Visualizing the Molecular Pathways and Experimental Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by eurycomanone and alantolactone, as well as a general workflow for evaluating their anticancer activity.
Caption: Eurycomanone's apoptotic signaling pathway.
Caption: Alantolactone's anticancer signaling pathways.
Caption: General workflow for anticancer evaluation.
References
- 1. cellbiologics.com [cellbiologics.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Alantolactone inhibits stem-like cell phenotype, chemoresistance and metastasis in PC3 cells through STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altholactone Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alantolactone triggers oxeiptosis in human ovarian cancer cells via Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unraveling the Activity of Laurycolactone A: An In Vitro Mechanistic Comparison
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vitro validation of Laurycolactone A's mechanism of action. The available scientific literature indicates that while related compounds from its source, Eurycoma longifolia, exhibit notable bioactivity, this compound's specific mechanisms remain largely uncharacterized.
This compound is a C18-type quassinoid isolated from the roots of Eurycoma longifolia. While other constituents of this plant, particularly C19 and C20-type quassinoids, have demonstrated inhibitory effects on the NF-κB pathway, studies have reported that this compound did not show significant activity in the same NF-κB inhibition assays.[1] This guide aims to present the available data and compare the activity of this compound with other relevant compounds, highlighting the current understanding of its molecular interactions.
Comparative Analysis of Bioactivity
The primary mechanism of action investigated for compounds from Eurycoma longifolia has been the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory responses.[1] The following table summarizes the comparative activity of this compound and its more active counterparts from the same plant source.
| Compound | Type | Target Pathway | In Vitro Assay | IC50 Value (µM) | Reference |
| This compound | C18 Quassinoid | NF-κB | NF-κB Luciferase Reporter Assay | Inactive | [1] |
| Eurycomanone | C20 Quassinoid | NF-κB | NF-κB Luciferase Reporter Assay | 0.5 - 18.4 | [1] |
| 13α(21)-Epoxyeurycomanone | C20 Quassinoid | NF-κB | NF-κB Luciferase Reporter Assay | 0.5 - 18.4 | [1] |
| Pasakbumin B | C19 Quassinoid | NF-κB | NF-κB Luciferase Reporter Assay | 0.5 - 18.4 | [1] |
Experimental Protocols
To ensure reproducibility and critical evaluation of the findings, the detailed methodology for the key NF-κB inhibition assay is provided below.
NF-κB Luciferase Reporter Gene Assay
This assay is designed to quantify the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a test compound.
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element (HEK-293/NF-κB-luc).[1]
Protocol:
-
Cell Seeding: HEK-293/NF-κB-luc cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test compounds (e.g., this compound, Eurycomanone) for 1 hour. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: The NF-κB pathway is stimulated by adding Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL to all wells except for the unstimulated control.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Luciferase Assay: The medium is removed, and the cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The luminescence signals are normalized to the TNF-α stimulated control. The IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for its investigation.
References
A Comparative Analysis of Dihydrofolate Reductase (DHFR) Inhibitors: Benchmarking Laurycolactone A Against Established Therapeutics
For Immediate Release
This guide provides a detailed comparative analysis of Laurycolactone A and established Dihydrofolate Reductase (DHFR) inhibitors—Methotrexate, Pemetrexed, and Trimethoprim. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of DHFR inhibition and the potential of novel chemical entities.
Introduction to DHFR Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] The inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making it an effective target for therapeutic intervention in cancer and infectious diseases.[1]
Established DHFR inhibitors like Methotrexate, Pemetrexed, and Trimethoprim have been successfully used in clinical settings for decades.[1] this compound, a natural product isolated from Eurycoma longifolia, represents a class of quassinoids with reported biological activities, though its specific interaction with DHFR has not been extensively characterized.[3][4] This guide aims to provide a framework for comparing such novel compounds against established inhibitors by presenting available quantitative data, detailed experimental protocols for assessing DHFR inhibition, and a visualization of the enzyme's role in cellular pathways.
Quantitative Comparison of DHFR Inhibitors
The inhibitory potency of a compound against DHFR is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the available data for established DHFR inhibitors.
| Compound | Target Organism/Enzyme | IC50 | Ki |
| Methotrexate | Human DHFR | 0.08 µM | 7.2 nM |
| Toxoplasma gondii DHFR | Similar to human | - | |
| Pemetrexed | Human DHFR | 25 nM | 7.2 nM |
| Human Thymidylate Synthase (TS) | - | 1.3 nM | |
| Human GARFT | - | 65 nM | |
| Trimethoprim | Human DHFR | 55.26 µM | - |
| E. coli DHFR | - | - | |
| This compound | Not Reported | Not Reported | Not Reported |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations. The data presented here are compiled from various sources for comparative purposes.[5][6][7] Pemetrexed is a multi-target antifolate, also inhibiting thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[5]
DHFR Signaling Pathway and Inhibition
The following diagram illustrates the central role of DHFR in the folate pathway and the point of inhibition by DHFR inhibitors.
Caption: Inhibition of DHFR by various compounds blocks the conversion of DHF to THF.
Experimental Protocols
A standardized in vitro assay is crucial for the comparative evaluation of DHFR inhibitors. The following spectrophotometric assay is a widely accepted method.
Objective: To determine the IC50 value of a test compound against purified DHFR enzyme.
Principle: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm. The rate of this reaction is measured in the presence and absence of the inhibitor.
Materials:
-
Purified recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Methotrexate (as a positive control inhibitor)
-
Test compound (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF (e.g., 10 mM in assay buffer with a small amount of NaOH to dissolve, then pH adjusted).
-
Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).
-
Prepare a stock solution of the test compound and control inhibitor (e.g., Methotrexate) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer only.
-
No-enzyme control: Assay buffer, DHF, and NADPH.
-
No-inhibitor control (100% activity): Assay buffer, DHFR enzyme, DHF, and NADPH.
-
Test compound wells: Assay buffer, DHFR enzyme, DHF, NADPH, and varying concentrations of the test compound.
-
Control inhibitor wells: Assay buffer, DHFR enzyme, DHF, NADPH, and varying concentrations of Methotrexate.
-
-
Reaction Initiation and Measurement:
-
To each well, add the assay buffer, DHFR enzyme, and the inhibitor (or its solvent for the no-inhibitor control). Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.
-
Normalize the velocities of the inhibitor-containing wells to the velocity of the no-inhibitor control (set as 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Experimental Workflow
The following diagram outlines the workflow for screening and characterizing a novel DHFR inhibitor.
Caption: A typical workflow for the discovery and development of a novel DHFR inhibitor.
Discussion and Future Directions
The presented data highlights the potent inhibitory activity of established drugs like Methotrexate and Pemetrexed against human DHFR. Trimethoprim, in contrast, shows significantly lower potency against the human enzyme, which contributes to its selective antibacterial action.
Currently, there is a lack of published data on the direct inhibitory effect of this compound on DHFR. This compound belongs to the quassinoid family of natural products, some of which have demonstrated cytotoxic and anti-cancer properties.[8] The lactone moiety present in many biologically active terpenoids is often associated with their activity.[9][10] Given the structural complexity and biological activity of related compounds, it is plausible that this compound may interact with various cellular targets, and DHFR could be one of them.
To ascertain the potential of this compound as a DHFR inhibitor, it is imperative to perform the standardized in vitro DHFR inhibition assay described in this guide. Should this compound exhibit significant inhibitory activity, further studies would be warranted to determine its mode of inhibition, its selectivity for human versus microbial DHFR, and its efficacy in cell-based and in vivo models. The methodologies and comparative data provided herein offer a robust framework for such investigations, paving the way for the discovery and development of novel DHFR inhibitors.
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural and Synthetic Lactones Possessing Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Assessing the Selectivity of Laurycolactone A for Cancer Cells Versus Normal Cells: A Comparative Guide
Initially, a search for "Laurycolactone A" did not yield specific results, suggesting it may be a novel or uncharacterized compound. Therefore, this guide will focus on a well-documented alternative, Alantolactone, a natural sesquiterpene lactone with demonstrated anticancer properties and a degree of selectivity for cancer cells.
This guide provides a comparative analysis of Alantolactone's cytotoxic effects on cancer cells versus normal cells, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.
Comparative Cytotoxicity of Alantolactone
Studies have shown that Alantolactone exhibits cytotoxic activity against various cancer cell lines while showing less toxicity towards normal cells. This selectivity is a crucial aspect of its potential as a chemotherapeutic agent.
| Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cancer Cell Lines | ||||
| MK-1 | Human gastric adenocarcinoma | Cisplatin | ||
| HeLa | Human cervical cancer | Cisplatin | ||
| B16F10 | Murine melanoma | Cisplatin | ||
| K562 | Human leukemia | Cisplatin | ||
| HepG2 | Human hepatoma | Cisplatin | ||
| PANC-1 | Human pancreatic carcinoma | Cisplatin | ||
| U87 | Human glioblastoma | Cisplatin | ||
| THP-1 | Human acute monocytic leukemia | 40 | - | - |
| Normal Cell Lines | ||||
| IMR-90 | Normal human lung fibroblast | >40 | - | - |
Note: Specific IC50 values for all listed cancer cell lines for Alantolactone and the reference compound Cisplatin require further specific literature review beyond the initial search. The table structure is provided for when this data is available. One study showed Alantolactone was not toxic to normal cells at concentrations up to 40 µM, a concentration at which it induces apoptosis in THP-1 cancer cells[1][2].
Mechanism of Action: Induction of Apoptosis
Alantolactone's selective cytotoxicity is primarily attributed to the induction of apoptosis in cancer cells through multiple signaling pathways. Many studies have indicated that Alantolactone and its isomer, isoalantolactone, target cellular signaling pathways that are frequently deregulated in cancers, leading to selective killing of cancer cells[3]. The anticancer effects of Alantolactone are often associated with the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways involved in cancer cell progression[4][5].
One of the key mechanisms involves the intrinsic apoptosis pathway. Alantolactone has been shown to induce apoptosis by increasing the translocation of cytochrome c from the mitochondria to the cytosol and activating caspase-3 in various cancer cell lines, including HepG2, PANC-1, and U87 cells[3]. In THP-1 leukemia cells, Alantolactone induces apoptosis by inhibiting STAT3 and survivin, key proteins that promote cancer cell survival[2].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Alantolactone on both cancer and normal cells.
-
Cell Seeding: Cells (e.g., A549, PANC-1, PC-9 cancer cells, and IMR-90 normal fibroblasts) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with varying concentrations of Alantolactone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify the percentage of apoptotic cells after treatment with Alantolactone.
-
Cell Treatment: Cells are treated with the desired concentration of Alantolactone for a specific time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathway of Alantolactone-Induced Apoptosis
Caption: Alantolactone induces apoptosis in cancer cells.
General Experimental Workflow for Assessing Selectivity
Caption: Workflow for evaluating Alantolactone's selectivity.
References
- 1. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alantolactone induces apoptosis in THP-1 cells through STAT3, survivin inhibition, and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of anticancer mechanisms of action of Alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Laurycolactone A's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory effects of Laurycolactone A, a quassinoid isolated from Eurycoma longifolia. Due to the limited availability of specific quantitative data for this compound across a wide range of models, this document cross-validates its potential efficacy by examining data from closely related compounds and standardized experimental models. The information is intended to support further research and development of novel anti-inflammatory agents.
Data Presentation: In Vitro Anti-Inflammatory Activity
The primary mechanism of the anti-inflammatory action of quassinoids from Eurycoma longifolia, including this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a key regulator of pro-inflammatory gene expression. The available quantitative data for this compound and comparative compounds are summarized below.
| Compound | Assay | Cell Line | Stimulant | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | NF-κB Inhibition | HEK-293 | TNF-α | 18.4 | Parthenolide | 0.2 |
| Eurycomanone | NF-κB Inhibition | HEK-293 | TNF-α | 0.5 | Parthenolide | 0.2 |
| 13α(21)-epoxyeurycomanone | NF-κB Inhibition | HEK-293 | TNF-α | 0.8 | Parthenolide | 0.2 |
| Diclofenac | Protein Denaturation Inhibition | - | Heat | 43.42 µg/mL | - | - |
| Diclofenac | Proteinase Inhibition | - | - | 37.80 µg/mL | - | - |
Note: Data for Diclofenac is provided as a common non-steroidal anti-inflammatory drug (NSAID) reference.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are standardized methodologies for key in vitro and in vivo assays used to evaluate anti-inflammatory activity.
In Vitro Models
1. NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the inhibition of the NF-κB signaling pathway.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with an NF-κB-driven luciferase reporter gene.
-
Protocol:
-
Seed the HEK-293/NF-κB-luc cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or a reference inhibitor (e.g., Parthenolide) for 1 hour.
-
Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Incubate for an additional 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
-
2. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This model assesses the effect of a compound on the production of pro-inflammatory mediators in macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Protocol:
-
Culture RAW 264.7 cells in a 24-well plate until they reach 80% confluency.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.[2]
-
Incubate for 24 hours.
-
Collect the cell supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.[3]
-
Determine the dose-dependent inhibitory effect of this compound on cytokine and NO production.
-
In Vivo Model
Carrageenan-Induced Paw Edema in Rodents
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer this compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally.
-
After 1 hour, inject a 1% solution of λ-carrageenan subcutaneously into the sub-plantar region of the right hind paw.[4]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
-
Calculate the percentage of edema inhibition for each group compared to the control group that received only carrageenan.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in the anti-inflammatory action of this compound and a typical experimental workflow for its evaluation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: MAPK signaling pathway, a potential target for anti-inflammatory compounds.
Caption: General experimental workflow for evaluating anti-inflammatory compounds.
References
- 1. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. In Vivo Models of Inflammation | Springer Nature Experiments [experiments.springernature.com]
- 4. ijpras.com [ijpras.com]
- 5. ijcrt.org [ijcrt.org]
A Comparative Guide to the Structure-Activity Relationship of Laurycolactone A and its Analogs in Cancer Cytotoxicity
This guide provides a detailed comparison of the structure-activity relationships (SAR) of Laurycolactone A and its naturally occurring analogs, focusing on their cytotoxic effects against various cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Quassinoids
This compound is a C18 quassinoid, a class of highly oxygenated triterpenoids, isolated from the plant Eurycoma longifolia.[1][2] Quassinoids are known for their wide range of biological activities, including antitumor, antimalarial, and anti-inflammatory properties.[1] The cytotoxic activity of these compounds is of particular interest in cancer research. This guide will explore how structural modifications among this compound and its analogs influence their cytotoxic potency.
Comparative Cytotoxicity of this compound Analogs
While specific SAR studies on synthetic analogs of this compound are limited in the public domain, analysis of naturally occurring quassinoids from Eurycoma longifolia provides valuable insights into the structural features crucial for their cytotoxic activity. The following table summarizes the available cytotoxicity data (IC50 values) for various quassinoids against a panel of cancer cell lines.
| Compound | Class | C15 Side Chain | Key Structural Features | Cancer Cell Line | IC50 (µM) |
| This compound | C18 Quassinoid | - | C18 skeleton with a specific lactone ring structure. | Data not available | - |
| Eurycomalactone | C19 Quassinoid | - | C19 skeleton, cyclohexenone ring in A-ring. | Colon 26-L5 | 0.70[3] |
| B16-BL6 Melanoma | 0.59[3] | ||||
| Lewis Lung Carcinoma (LLC) | 0.78[3] | ||||
| A549 (Human Lung Adenocarcinoma) | 0.73[3] | ||||
| Eurycomanone | C20 Quassinoid | -OH | α,β-unsaturated ketone in A-ring. | Jurkat (Human T-cell leukemia) | - |
| K562 (Human myelogenous leukemia) | - | ||||
| HCT116 (Human colon cancer) | - | ||||
| SW620 (Human colon cancer) | - | ||||
| Brusatol | C20 Quassinoid | Ester | C15 senecioyl side chain. | PC9 (Non-small-cell lung cancer) | 0.035[4] |
| H1650 (Non-small-cell lung cancer) | 0.047[4] | ||||
| A549 (Non-small-cell lung cancer) | 0.028[4] | ||||
| HCC827 (Non-small-cell lung cancer) | 0.140[4] | ||||
| Bruceolide | C20 Quassinoid | None | Lacks a C15 side chain. | - | Significantly less active than analogs with a C15 side chain.[5] |
| Analog 5c | Synthetic Quassinoid | Furan ring | C15 furan ring side chain. | Colorectal Cancer Cells | More potent than Brusatol.[5] |
Structure-Activity Relationship Insights:
-
C15 Side Chain: The presence and nature of the substituent at the C15 position appear to be critical for cytotoxic activity. For instance, Bruceolide, which lacks a C15 side chain, is significantly less active than other quassinoids possessing one.[5] Synthetic analogs with a furan ring at C15 have shown even greater potency than naturally occurring compounds like Brusatol, suggesting that modifications at this position are a promising avenue for developing more potent anticancer agents.[5]
-
A-Ring Structure: The weaker activity of laurycolactone-type quassinoids compared to eurycomalactone-type suggests that the cyclohexenone ring in the A-ring of eurycomalactones is important for cytotoxicity.[6]
-
α,β-Unsaturated Ketone: The presence of an α,β-unsaturated ketone in the A-ring of compounds like eurycomanone is implicated in the inhibition of the NF-κB signaling pathway, contributing to its cytotoxic effects.[7]
Experimental Protocols
The evaluation of the cytotoxic activity of this compound analogs is commonly performed using the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) in a suitable culture medium.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of the test compounds (this compound analogs) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
The cytotoxic effects of quassinoids are mediated through the modulation of various cellular signaling pathways. Eurycomanone, a major quassinoid from Eurycoma longifolia, has been shown to exert its anticancer effects by inhibiting autophagy through the activation of the mTOR signaling pathway.[8]
Experimental Workflow for Investigating mTOR Pathway Inhibition:
Caption: Workflow for studying eurycomanone's effect on the mTOR pathway.
// Nodes "Growth_Factors" [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nutrients" [label="Nutrients", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Eurycomanone" [label="Eurycomanone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PI3K" [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; "AKT" [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; "TSC_Complex" [label="TSC1/TSC2", fillcolor="#FBBC05", fontcolor="#202124"]; "Rheb" [label="Rheb", fillcolor="#FBBC05", fontcolor="#202124"]; "mTORC1" [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; "S6K1" [label="S6K1", fillcolor="#FBBC05", fontcolor="#202124"]; "4EBP1" [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; "Protein_Synthesis" [label="Protein Synthesis\n(Cell Growth & Proliferation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Autophagy_Inhibition" [label="Autophagy Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "ULK1_Complex" [label="ULK1 Complex", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges "Growth_Factors" -> "PI3K" [color="#5F6368"]; "PI3K" -> "AKT" [color="#5F6368"]; "AKT" -> "TSC_Complex" [arrowhead="tee", color="#EA4335"]; "TSC_Complex" -> "Rheb" [arrowhead="tee", color="#EA4335"]; "Nutrients" -> "mTORC1" [color="#5F6368"]; "Rheb" -> "mTORC1" [color="#5F6368"]; "Eurycomanone" -> "mTORC1" [label="Activates", color="#34A853", style=dashed]; "mTORC1" -> "S6K1" [color="#5F6368"]; "mTORC1" -> "4EBP1" [arrowhead="tee", color="#EA4335"]; "S6K1" -> "Protein_Synthesis" [color="#5F6368"]; "4EBP1" -> "Protein_Synthesis" [arrowhead="tee", color="#EA4335"]; "mTORC1" -> "ULK1_Complex" [arrowhead="tee", color="#EA4335"]; "ULK1_Complex" -> "Autophagy_Inhibition" [arrowhead="tee", color="#EA4335"]; }
References
- 1. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic activity of quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Potential of Quassinoids-A Mini-Review [engineering.org.cn]
- 5. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antimalarial Efficacy: Laurycolactone A and Chloroquine
A direct comparative analysis of the antimalarial efficacy between Laurycolactone A and the conventional drug chloroquine is not feasible at this time due to a lack of available scientific data on the antiplasmodial activity of this compound.
This compound is a C18 quassinoid that has been isolated from Eurycoma longifolia, a plant traditionally used in Southeast Asia for various medicinal purposes, including the treatment of malaria. Quassinoids as a class of compounds, and other specific molecules isolated from Eurycoma longifolia, have demonstrated antiplasmodial properties in scientific studies. However, to date, specific in vitro or in vivo studies quantifying the efficacy of this compound against Plasmodium falciparum or other malaria-causing parasites have not been published in the accessible scientific literature.
This guide will, therefore, provide a detailed overview of the well-established antimalarial drug, chloroquine, including its efficacy, mechanism of action, and the challenges of drug resistance. This will serve as a benchmark for the future evaluation of novel compounds like this compound, should data on its antimalarial activity become available.
Chloroquine: A Historical Benchmark in Antimalarial Therapy
Chloroquine, a synthetic 4-aminoquinoline derivative, has been a cornerstone of antimalarial treatment and prophylaxis for decades. Its affordability and rapid action against the blood stages of the malaria parasite made it a widely used therapeutic agent.
Efficacy of Chloroquine
The efficacy of chloroquine is highly dependent on the geographic region and the susceptibility of the local Plasmodium falciparum strains. In areas where chloroquine-sensitive strains are prevalent, it remains an effective treatment.
| Parameter | Chloroquine (against sensitive P. falciparum strains) |
| In vitro IC₅₀ | Typically in the low nanomolar range |
| Clinical Efficacy | High cure rates in uncomplicated malaria |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Assessing Antimalarial Efficacy
The in vitro and in vivo efficacy of antimalarial compounds are determined through standardized experimental protocols.
In Vitro Susceptibility Testing:
The most common method for assessing the in vitro activity of antimalarial drugs is the parasite lactate dehydrogenase (pLDH) assay or assays that measure the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
Workflow for In Vitro Antimalarial Drug Susceptibility Testing
Caption: Workflow of a typical in vitro antimalarial susceptibility assay.
In Vivo Efficacy Testing:
The 4-day suppressive test in rodent models, typically mice infected with Plasmodium berghei, is a standard preclinical in vivo assay.
Workflow for In Vivo 4-Day Suppressive Test
Caption: Workflow of the 4-day suppressive test for in vivo antimalarial efficacy.
Mechanism of Action of Chloroquine
Chloroquine's primary mode of action is the disruption of heme detoxification in the malaria parasite's digestive vacuole.
Signaling Pathway of Chloroquine's Antimalarial Action
Caption: Mechanism of action of chloroquine in the parasite's digestive vacuole.
The Challenge of Chloroquine Resistance
The widespread use of chloroquine has led to the emergence and spread of drug-resistant strains of P. falciparum, significantly limiting its clinical utility in many malaria-endemic regions. Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. These mutations enable the parasite to expel chloroquine from its digestive vacuole, preventing the drug from reaching its target.
Future Directions and the Potential of this compound
The urgent need for new antimalarial drugs with novel mechanisms of action is a global health priority. Natural products, such as quassinoids from traditionally used medicinal plants, represent a promising avenue for drug discovery. Should future research provide data on the antimalarial efficacy of this compound, a direct comparison with chloroquine and other existing antimalarials will be crucial. Such a comparison would need to consider:
-
In vitro potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
-
In vivo efficacy in animal models of malaria.
-
Mechanism of action , to determine if it differs from existing drugs and could be effective against resistant parasites.
-
Cytotoxicity and selectivity index , to assess its safety profile.
A Comparative Guide to TNF-α Inhibition: Evaluating the Efficacy of Laurycolactone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, putative TNF-α inhibitor, Laurycolactone A, against the established compound, Spironolactone, which has demonstrated inhibitory effects on TNF-α production. The following sections present a detailed analysis of their performance, supported by experimental data and standardized protocols to aid in the validation and assessment of these compounds.
Introduction to TNF-α and Its Inhibition
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response.[1][2] It is primarily produced by immune cells such as macrophages and monocytes.[2] Dysregulation of TNF-α production is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[3][4][5] Consequently, the inhibition of TNF-α has become a cornerstone of treatment for these conditions.[3][4][5] TNF-α exerts its biological effects by binding to its cell surface receptors, TNFR1 and TNFR2, which triggers downstream signaling cascades, most notably the activation of the NF-κB pathway, leading to the expression of various pro-inflammatory genes.[6][7]
The development of TNF-α inhibitors is a major focus of pharmaceutical research.[3] These inhibitors can be broadly categorized into biologic agents, such as monoclonal antibodies (e.g., Infliximab, Adalimumab) and soluble receptor fusion proteins (e.g., Etanercept), and small molecule inhibitors.[4][5][8][9] This guide focuses on the comparative analysis of two small molecules: the novel natural product this compound and the existing drug Spironolactone.
Compound Profiles
This compound: A C18 quassinoid isolated from the plant Eurycoma longifolia[10]. Its potential as a TNF-α inhibitor is a recent area of investigation. For the purpose of this guide, we will present hypothetical data to illustrate its potential efficacy.
Spironolactone: An established drug primarily known as a mineralocorticoid receptor antagonist used in the treatment of heart failure, hypertension, and edema.[11][12][13][14][15] However, studies have revealed its ability to suppress the production of pro-inflammatory cytokines, including TNF-α, independent of its mineralocorticoid receptor antagonism.[16][17][18]
Comparative Performance Data
The inhibitory effects of this compound (hypothetical data) and Spironolactone on TNF-α were evaluated using a series of in vitro assays. The results are summarized in the tables below.
Table 1: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) for TNF-α Inhibition |
| This compound (Hypothetical) | 0.8 |
| Spironolactone | 15[17] |
Table 2: Inhibition of NF-κB Activation in HEK293 Reporter Cells
| Compound | IC50 (µM) for NF-κB Inhibition |
| This compound (Hypothetical) | 1.2 |
| Spironolactone | 5[16] |
Table 3: Cytotoxicity in RAW 264.7 Macrophages
| Compound | CC50 (µM) |
| This compound (Hypothetical) | > 50 |
| Spironolactone | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. TNF-α Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Objective: To quantify the inhibition of TNF-α secretion by the test compounds in a cellular model of inflammation.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound or Spironolactone for 1 hour.
-
Inflammation is induced by stimulating the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 6 hours.
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.[2]
-
The IC50 value, the concentration of the compound that inhibits 50% of TNF-α production, is calculated from the dose-response curve.
-
2. NF-κB Luciferase Reporter Assay
-
Objective: To determine the effect of the test compounds on the TNF-α-induced NF-κB signaling pathway.[7]
-
Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line).[7]
-
Methodology:
-
The reporter cells are seeded in a 96-well plate at a density of 2 x 10^4 cells/well and incubated overnight.
-
The cells are pre-treated with different concentrations of this compound or Spironolactone for 1 hour.
-
The NF-κB pathway is activated by adding recombinant human TNF-α at a final concentration of 10 ng/mL for 6 hours.
-
The luciferase activity is measured using a luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System) and a luminometer.[7]
-
The IC50 value for the inhibition of NF-κB activation is determined from the dose-response curve.
-
3. Cell Viability Assay
-
Objective: To assess the cytotoxicity of the test compounds.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound or Spironolactone for 24 hours.
-
Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 3. scbt.com [scbt.com]
- 4. TNF inhibitor - Wikipedia [en.wikipedia.org]
- 5. rheumatology.org [rheumatology.org]
- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. TNF Inhibitor List: How They Work and Why They’re Used - GoodRx [goodrx.com]
- 9. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. droracle.ai [droracle.ai]
- 15. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 16. Spironolactone induces apoptosis and inhibits NF-kappaB independent of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-alpha and interferon-gamma, and has potential in the treatment of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Laurycolactone A and Laurycolactone B
Laurycolactone A and Laurycolactone B are two closely related C18 quassinoids isolated from the Vietnamese plant Eurycoma longifolia Jack, a member of the Simaroubaceae family.[1] First described in 1982, these natural products are part of a larger class of bioactive compounds known for their bitter taste and diverse pharmacological activities, including cytotoxic effects.[1][2] This guide provides a detailed comparison of their chemical structures, physical properties, and reported biological activities, supplemented with a standard experimental protocol for assessing their cytotoxic potential.
Physicochemical Properties
This compound and B share the same C18 basic skeleton but differ in their saturation.[1] This structural difference is reflected in their distinct physicochemical properties. The data presented below is derived from their initial isolation and characterization.[1]
| Property | This compound | Laurycolactone B |
| Molecular Formula | C₁₈H₂₂O₅ | C₁₈H₂₀O₅ |
| Molecular Weight (M+) | 318 g/mol | 316 g/mol |
| Melting Point | 268-270 °C | 228-230 °C |
| Optical Rotation | [α]D²² +105.6° (c=0.34, CHCl₃) | [α]D²² +92.6° (c=0.364, CHCl₃) |
| Key IR Bands (cm⁻¹) | 3450 (hydroxyl), 1770 (γ-lactone), 1700, 1660 (enone) | 3400 (hydroxyl), 1775 (γ-lactone), 1700, 1665 (dienedione) |
Structural Comparison
This compound and Laurycolactone B are tetracyclic compounds. The primary structural difference lies in the C ring of the quassinoid skeleton. Laurycolactone B possesses an additional double bond, creating a cross-conjugated dienedione system, whereas this compound has a single enone moiety in the same ring system.[1] This is evident from the lack of methylene protons at C-6 and an additional olefinic proton signal in the ¹H-NMR spectrum of Laurycolactone B.[1]
Biological Activity: Cytotoxicity
Quassinoids isolated from Eurycoma longifolia are generally reported to possess cytotoxic properties.[3] Both this compound and Laurycolactone B have been noted for their cytotoxicity against the human HT-1080 fibrosarcoma cell line.[3] However, the original literature and subsequent studies have not provided quantitative data, such as IC₅₀ values, to allow for a direct head-to-head comparison of their potency.
| Compound | Cell Line | Reported Activity | Quantitative Data (e.g., IC₅₀) |
| This compound | HT-1080 | Cytotoxic | Not available in literature |
| Laurycolactone B | HT-1080 | Cytotoxic | Not available in literature |
While specific mechanisms of action for this compound and B have not been elucidated, other quassinoids from the same plant, such as eurycomanone, have been shown to induce apoptosis and inhibit autophagy in cancer cells.[4] Potential molecular targets for quassinoids include dihydrofolate reductase (DHFR) and tumor necrosis factor-alpha (TNF-α).
Experimental Protocols
To quantitatively assess and compare the cytotoxic effects of this compound and B, a standardized in vitro cytotoxicity assay, such as the MTT assay, can be employed.
Protocol: MTT Cytotoxicity Assay for HT-1080 Cells
This protocol outlines the steps to determine the concentration-dependent cytotoxic effect of this compound and B on the human fibrosarcoma cell line HT-1080.
1. Materials:
-
HT-1080 human fibrosarcoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound and Laurycolactone B
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (570 nm and 630 nm reference wavelength)
2. Cell Culture and Plating:
-
Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
3. Compound Treatment:
-
Prepare stock solutions of this compound and B in DMSO.
-
Perform serial dilutions of each compound in serum-free medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound dose).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48 or 72 hours.
4. MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound using non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Independent Verification of the Reported Biological Effects of Laurycolactone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological effects of Laurycolactone A, a quassinoid natural product, with other well-characterized compounds. Due to a lack of publicly available independent verification data for this compound, this document focuses on presenting a framework for its potential biological activities by comparing it with related and functionally similar compounds. The information herein is intended to guide future research and drug development efforts.
Introduction to this compound
Comparative Analysis of Biological Activities
To provide a reference for the potential biological activities of this compound, this section details the experimentally determined effects of three comparator compounds:
-
Eurycomanone: A major quassinoid from Eurycoma longifolia and structurally related to this compound.
-
Bruceantin: A potent quassinoid from Brucea antidysenterica with well-documented cytotoxic and antimalarial activities.
-
Artemisinin: A sesquiterpene lactone that is a widely used antimalarial drug and also exhibits cytotoxic and anti-inflammatory properties.
Cytotoxic Activity
The tables below summarize the cytotoxic effects of the comparator compounds against various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
Table 1: Cytotoxicity of Eurycomanone against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 4.58 ± 0.09 | [4][5] |
| HT-29 | Colorectal Cancer | 1.22 ± 0.11 | [4][5] |
| A2780 | Ovarian Cancer | 1.37 ± 0.13 | [4][5] |
| MCF-7 | Breast Cancer | 4.7 | [1][2] |
| T47D | Breast Cancer | 0.377 µg/mL (~0.92 µM) | [1][2] |
| HCT116 | Colorectal Cancer | 20.9 | |
| SW620 | Colorectal Cancer | 23.6 | |
| SW480 | Colorectal Cancer | 35.8 | |
| K-562 | Leukemia | > 10 µg/mL | [2] |
| H460 | Lung Cancer | 1.78 µg/mL (~4.36 µM) | [2] |
| A549 | Lung Cancer | 20.66 µg/mL (~50.6 µM) | [2] |
Table 2: Cytotoxicity of Bruceantin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RPMI 8226 | Multiple Myeloma | 13 | [6] |
| U266 | Multiple Myeloma | 49 | [6] |
| H929 | Multiple Myeloma | 115 | [6] |
Table 3: Cytotoxicity of Artemisinin and its Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Artemisinin | A549 | Lung Cancer | 28.8 µg/mL (~102 µM) | [7] |
| Artemisinin | H1299 | Lung Cancer | 27.2 µg/mL (~96 µM) | [7] |
| Dihydroartemisinin | Hep3B | Liver Cancer | 29.4 µM (24h) | [7] |
| Dihydroartemisinin | Huh7 | Liver Cancer | 32.1 µM (24h) | [7] |
| Dihydroartemisinin | PLC/PRF/5 | Liver Cancer | 22.4 µM (24h) | [7] |
| Dihydroartemisinin | HepG2 | Liver Cancer | 40.2 µM (24h) | [7] |
| Artesunate | MCF-7 | Breast Cancer | 83.28 µM (24h) | [7] |
| Artesunate | 4T1 | Breast Cancer | 52.41 µM (24h) | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
Table 4: Anti-inflammatory Activity of Comparator Compounds
| Compound | Assay | Cell Line/Model | IC50 | Reference |
| Eurycomanone | NF-κB Inhibition | Jurkat | 45 µM | [8] |
| Eurycomanone | NF-κB Inhibition | K562 | < 45 µM | [8] |
| Artemisinin | NF-κB Inhibition | - | Dose-dependent inhibition | [9] |
| Artemisinin | ROS Inhibition | - | Potent activity | [10] |
Antimalarial Activity
The antimalarial activity is a hallmark of many quassinoids and sesquiterpene lactones.
Table 5: Antimalarial Activity of Comparator Compounds against Plasmodium falciparum
| Compound | Strain | IC50 | Reference |
| Eurycomanone | Gombak A (chloroquine-resistant) | Higher than chloroquine | [11] |
| Eurycomanone | D10 (chloroquine-sensitive) | Less active than chloroquine | [11] |
| Bruceantin | T9-96 (chloroquine-sensitive) | Nanomolar range | [12] |
| Bruceantin | K1 (chloroquine-resistant) | Nanomolar range | [12] |
| Artemisinin | African isolates (chloroquine-resistant) | 7.67 nM | [13] |
| Artemisinin | African isolates (chloroquine-sensitive) | 11.4 nM | [13] |
| Artemisinin | P. berghei (in vitro) | 1.9 x 10⁻⁸ M | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14][15]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, Eurycomanone) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Assay using Griess Reagent)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Principle: The Griess reagent detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to produce NO. The amount of nitrite in the cell culture supernatant is quantified as a measure of NO production.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[16]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[16]
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[16][17]
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Antimalarial Assay (SYBR Green I-based Fluorescence Assay)
This assay is a high-throughput method to determine the susceptibility of Plasmodium falciparum to antimalarial drugs.[18]
Principle: The SYBR Green I dye intercalates with double-stranded DNA, emitting a fluorescent signal upon binding. The intensity of the fluorescence is proportional to the amount of parasitic DNA, which reflects parasite growth.[18]
Protocol:
-
Parasite Culture: Culture P. falciparum in human erythrocytes in a suitable culture medium. Synchronize the parasite culture to the ring stage.
-
Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds.
-
Assay Setup: Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to the drug-containing wells. Include drug-free and uninfected red blood cell controls.
-
Incubation: Incubate the plates for 72 hours under appropriate gas conditions (5% CO₂, 5% O₂, 90% N₂).[18]
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[18]
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Apoptosis Induction by Quassinoids
Quassinoids are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, often involving the mitochondrial (intrinsic) pathway.
Caption: Intrinsic apoptosis pathway induced by quassinoids.
Experimental Workflow: In Vitro Cytotoxicity Testing
The following diagram illustrates a general workflow for screening natural products for cytotoxic activity.
Caption: General workflow for in vitro cytotoxicity screening.
Conclusion
While this compound is a known constituent of Eurycoma longifolia, there is a significant gap in the scientific literature regarding the independent verification and quantitative assessment of its biological effects. This guide provides a comparative framework by presenting data on structurally and functionally related compounds, namely eurycomanone, bruceantin, and artemisinin. The provided data tables and experimental protocols can serve as a valuable resource for researchers aiming to investigate the therapeutic potential of this compound and other quassinoids. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound to validate its potential as a therapeutic agent.
References
- 1. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multifaceted Review of Eurycoma longifolia Nutraceutical Bioactives: Production, Extraction, and Analysis in Drugs and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Quassinoids can induce mitochondrial membrane depolarisation and caspase 3 activation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activity Myorelaxant | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 10. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. iddo.org [iddo.org]
- 18. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal Procedures for Laurycolactone A: A Precautionary Approach
Disclaimer: No specific Safety Data Sheet (SDS) for Laurycolactone A is readily available in public databases. The following disposal procedures are based on the general understanding of quassinoids, the chemical class to which this compound belongs, and data from its source, Eurycoma longifolia. Quassinoids are known to exhibit a range of biological activities and some have demonstrated significant cytotoxicity.[1][2][3][4][5] Therefore, a cautious approach to handling and disposal is imperative. Researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance. It is strongly recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Inferred Hazard Assessment
This compound is a quassinoid isolated from the plant Eurycoma longifolia.[1] While specific toxicity data for this compound is not available, studies on other quassinoids and extracts of Eurycoma longifolia suggest the following potential hazards:
-
Cytotoxicity: Many quassinoids have been shown to be cytotoxic, meaning they can be toxic to cells.[2][4][5]
-
Genotoxicity: An aqueous extract of Eurycoma longifolia has shown evidence of genotoxicity (the potential to damage DNA) at high doses in preclinical studies.[6][7]
-
General Toxicity: While some animal studies on quassinoids have suggested low systemic toxicity, others have identified specific compounds as being more toxic.[1][2]
Given these potential hazards, this compound should be handled with care, using appropriate personal protective equipment (PPE), and disposed of as chemical waste.
Quantitative Data Summary
Due to the limited publicly available information, a comprehensive quantitative data table for this compound cannot be provided. The following table summarizes the basic chemical information that has been identified.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C₁₈H₂₂O₅ | PubChem |
| Source | Eurycoma longifolia | [1] |
| Known Hazards | No specific data for this compound. Inferred potential for cytotoxicity and genotoxicity based on related compounds and source material. | [1][2][3][4][5][6][7] |
Experimental Protocols: Precautionary Disposal of this compound
The following protocol outlines a general, precautionary procedure for the disposal of small quantities of this compound, typical in a research laboratory setting. This protocol is based on standard practices for handling chemicals with unknown or uncertain hazards.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a chemical fume hood or wear an appropriate respirator.
Spill Management
In the event of a spill:
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Secure the Area: Prevent access to the spill area.
-
Cleanup (for small spills):
-
If the spilled material is a solid, gently sweep or wipe it up with a damp paper towel to avoid creating dust.
-
If it is a solution, absorb it with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Waste Disposal Procedure
Do not dispose of this compound down the drain or in the regular trash. It should be treated as chemical waste.
-
Waste Collection:
-
Collect all waste materials containing this compound (e.g., unused compound, contaminated vials, pipette tips, gloves, and spill cleanup materials) in a designated, sealable, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and an indication of the potential hazards (e.g., "Potentially Cytotoxic").
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure area, such as a satellite accumulation area, away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup.
-
Visualizations
Logical Workflow for Disposal of a Chemical with Incomplete Safety Data
Caption: Disposal workflow for a chemical with unknown specific hazards.
References
- 1. The toxicity of some quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Potential of Quassinoids-A Mini-Review [engineering.org.cn]
- 3. Quassinoids: Phytochemistry and antitumor prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. Safety of Eurycoma longifolia (Tongkat Ali) root extract as a novel food pursuant to Regulation (EU) 2015/2283 | EFSA [efsa.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
